Product packaging for (1-pentyl-1H-imidazol-2-yl)methanol(Cat. No.:CAS No. 497855-81-9)

(1-pentyl-1H-imidazol-2-yl)methanol

Cat. No.: B8355508
CAS No.: 497855-81-9
M. Wt: 168.24 g/mol
InChI Key: IWCLICWIIVUAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-pentyl-1H-imidazol-2-yl)methanol is a chemical compound of interest in synthetic and medicinal chemistry research, serving as a versatile precursor for the development of more complex molecules. Its structure, featuring an imidazole ring with a pentyl chain at the 1-position and a hydroxymethyl group at the 2-position, makes it a valuable building block for constructing biomimetic chelating ligands . The imidazole moiety is a key functional group in bioinorganic chemistry, often mimicking the histidine side chains found in metal-binding sites of proteins, such as in hemoglobin and methane monooxygenase . The pentyl substituent can be utilized to modulate the compound's steric properties and lipophilicity, which can influence its binding affinity and selectivity in molecular interactions. The primary research value of this compound lies in its potential for further functionalization. The hydroxymethyl group can be readily oxidized to an aldehyde or converted into other functional groups, allowing researchers to create a diverse library of ligands and synthetic intermediates . Synthetic routes for analogous compounds often involve multi-step processes starting from appropriate ketone precursors, proceeding through bromination, amination, and cyclization reactions to form the imidazole core, followed by functionalization at the 2-position . As a research chemical, this compound is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions, including wearing protective gloves and eye protection, as related imidazole-methanol compounds can cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B8355508 (1-pentyl-1H-imidazol-2-yl)methanol CAS No. 497855-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497855-81-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(1-pentylimidazol-2-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-2-3-4-6-11-7-5-10-9(11)8-12/h5,7,12H,2-4,6,8H2,1H3

InChI Key

IWCLICWIIVUAMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CN=C1CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and experimental protocols for the novel compound (1-pentyl-1H-imidazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive profile.

Chemical Identity and Properties

This compound is a derivative of imidazole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position imparts specific physicochemical characteristics that are of interest in medicinal chemistry and materials science. The long alkyl chain increases lipophilicity, which can influence solubility and membrane permeability, while the hydroxyl group provides a site for hydrogen bonding and further functionalization.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₁₆N₂OCalculated
Molecular Weight 168.24 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to similar compounds[2]
Boiling Point Not available-
Melting Point Not available-
LogP (estimated) ~1.5 - 2.5Predictive models
pKa (estimated) ~6-7 (for the imidazole ring)Analogy to N-alkylimidazoles

Synthetic Pathway

A viable synthetic route to this compound involves a two-step process: the synthesis of the intermediate aldehyde, 1-pentyl-1H-imidazole-2-carbaldehyde, followed by its reduction to the target alcohol.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde cluster_step2 Step 2: Reduction to this compound start Imidazole reagent1 1-Bromopentane, NaH, DMF intermediate1 1-Pentyl-1H-imidazole reagent1->intermediate1 N-Alkylation reagent2 n-BuLi, THF; then DMF aldehyde 1-Pentyl-1H-imidazole-2-carbaldehyde reagent2->aldehyde Formylation reducing_agent NaBH4, Methanol or LiAlH4, THF product This compound reducing_agent->product Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of analogous N-alkylated imidazole-2-carboxaldehydes and their subsequent reduction.[3][4]

3.1. Synthesis of 1-pentyl-1H-imidazole

This procedure outlines the N-alkylation of imidazole.

  • Materials: Imidazole, sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromopentane, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add 1-bromopentane dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2. Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde

This step involves the formylation of 1-pentyl-1H-imidazole at the C2 position.

  • Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1-pentyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

    • Add anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and follow a similar workup procedure as described in section 3.1.

    • Purify the resulting aldehyde by column chromatography.

3.3. Synthesis of this compound

This final step is the reduction of the aldehyde to the primary alcohol. Two common reducing agents are presented.

Method A: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent suitable for this transformation.[5][6][7]

  • Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol.

    • Purify by column chromatography if necessary.

NaBH4_Reduction start 1-pentyl-1H-imidazole- 2-carbaldehyde in Methanol step1 Cool to 0°C start->step1 step2 Add NaBH4 portion-wise step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with H2O step3->step4 step5 Solvent Evaporation step4->step5 step6 Aqueous Workup & Extraction step5->step6 end (1-pentyl-1H-imidazol- 2-yl)methanol step6->end

Caption: Experimental workflow for NaBH₄ reduction.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful reducing agent and must be handled with care in an anhydrous environment.[8][9][10]

  • Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, lithium aluminum hydride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the aldehyde in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to stir at 0 °C for a specified time, monitoring by TLC.

    • Perform a Fieser workup: sequentially and slowly add water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Potential Biological Activities

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The specific combination of a pentyl chain and a hydroxymethyl group in this compound suggests potential applications as a bioactive agent or as a key intermediate in the synthesis of more complex drug candidates. The increased lipophilicity from the pentyl group may enhance its ability to cross cell membranes, a desirable trait in drug design. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

References

Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a viable synthetic pathway for (1-pentyl-1H-imidazol-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is presented as a multi-step process, commencing with the N-alkylation of the imidazole ring, followed by formylation at the C2 position, and culminating in the reduction of the formyl group to the desired primary alcohol. This document outlines the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
ImidazoleC₃H₄N₂68.08White to off-white crystalline solid256
1-BromopentaneC₅H₁₁Br151.04Colorless to pale yellow liquid129-130
1-Pentyl-1H-imidazoleC₈H₁₄N₂138.21Colorless to pale yellow liquid115-117 (at 15 mmHg)
1-Pentyl-1H-imidazole-2-carbaldehydeC₉H₁₄N₂O166.22Pale yellow oilNot readily available
This compoundC₉H₁₆N₂O168.24Viscous oil or low melting solidNot readily available

Note: Some physical properties, such as the boiling points of the intermediate and final product, are not widely reported and may need to be determined experimentally.

Synthesis Pathway Diagram

Synthesis_Pathway Imidazole Imidazole Step1_reagents Imidazole->Step1_reagents Bromopentane 1-Bromopentane Bromopentane->Step1_reagents Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Base->Step1_reagents N_Pentylimidazole 1-Pentyl-1H-imidazole Step1_reagents->N_Pentylimidazole Step 1: N-Alkylation Step2_reagents N_Pentylimidazole->Step2_reagents Formylating_agent Formylating Agent (e.g., n-BuLi then DMF or POCl3/DMF) Formylating_agent->Step2_reagents Aldehyde 1-Pentyl-1H-imidazole-2-carbaldehyde Step2_reagents->Aldehyde Step 2: Formylation Step3_reagents Aldehyde->Step3_reagents Reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4) Solvent (e.g., Methanol, THF) Reducing_agent->Step3_reagents Final_Product This compound Step3_reagents->Final_Product Step 3: Reduction

Caption: Synthetic route to this compound.

Experimental Protocols

The synthesis of this compound can be accomplished through a three-step process. The following protocols are based on established methodologies for the synthesis of analogous compounds and provide a comprehensive guide for laboratory execution.

Step 1: Synthesis of 1-Pentyl-1H-imidazole

This procedure details the N-alkylation of imidazole with 1-bromopentane.

Materials:

  • Imidazole

  • 1-Bromopentane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To the stirred suspension, add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1-bromopentane (1.05 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole, which can be further purified by vacuum distillation.

Step 2: Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

This step involves the formylation of the C2 position of the imidazole ring. Two common methods are presented: lithiation followed by formylation, and the Vilsmeier-Haack reaction.

Method A: Lithiation and Formylation

Materials:

  • 1-Pentyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Vilsmeier-Haack Reaction

Materials:

  • 1-Pentyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, add phosphorus oxychloride (1.1 equivalents) to anhydrous DMF (10 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde to the primary alcohol. A protocol using sodium borohydride is provided below. A similar procedure using lithium aluminum hydride in THF can also be employed, as described in the synthesis of a related compound[1].

Materials:

  • 1-Pentyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

(1-pentyl-1H-imidazol-2-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of its chemical identity, synthesis, and potential biological significance.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a resource on the chemical compound (1-pentyl-1H-imidazol-2-yl)methanol. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this document provides foundational information, including its chemical identity and a generalized synthetic approach based on established methods for analogous compounds. Further research is required to elucidate its specific biological activities and signaling pathways.

Chemical Identity

A precise CAS (Chemical Abstracts Service) number for this compound could not be retrieved from the available search results. However, based on its nomenclature, the chemical structure can be definitively established. For reference, the CAS numbers of structurally related compounds are provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(1-ethyl-1H-imidazol-2-yl)methanol63634-44-6[1]C₆H₁₀N₂O126.16[1]
(1-methyl-1H-imidazol-2-yl)methanol17334-08-6C₅H₈N₂O112.13
1-Pentyl-1H-imidazole19768-54-8[2]C₈H₁₄N₂Not Applicable
1H-Imidazole-2-methanol3724-26-3[3]C₄H₆N₂ONot Applicable

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated synthesis protocol for this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of similar 1,2-disubstituted imidazole derivatives. A common and effective method is the van Leusen three-component reaction, which involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[4]

A plausible synthetic workflow for this compound is outlined below:

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final_reaction Final Reaction cluster_product Product Pentylamine Pentylamine Condensation Condensation Pentylamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Methanol Methanol Methanol->Condensation 1-pentyl-1H-imidazole 1-pentyl-1H-imidazole Condensation->1-pentyl-1H-imidazole Hydroxymethylation Hydroxymethylation 1-pentyl-1H-imidazole->Hydroxymethylation Target_Compound This compound Hydroxymethylation->Target_Compound

Caption: Generalized synthetic workflow for this compound.

Detailed Steps:

  • Formation of the Imidazole Ring: The synthesis would likely begin with the reaction of pentylamine with a suitable glyoxal derivative in the presence of an acid catalyst to form the 1-pentyl-1H-imidazole core.

  • Introduction of the Methanol Group: The subsequent step would involve the hydroxymethylation of the 1-pentyl-1H-imidazole at the 2-position. This can often be achieved by reacting the imidazole with formaldehyde or a related electrophile.

It is important to note that optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a good yield and purity of the final product.

Potential Biological Significance and Signaling Pathways

The imidazole moiety is a common feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5] The biological activity is often dictated by the nature and position of the substituents on the imidazole ring.

For instance, certain imidazole-based compounds act as inhibitors of enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[6] This inhibition disrupts the fungal cell membrane, leading to cell death.

A hypothetical signaling pathway illustrating the potential mechanism of action of an imidazole-based antifungal agent is depicted below:

G Imidazole_Compound This compound (Hypothetical) CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole_Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of antifungal action via CYP51 inhibition.

Further experimental validation is essential to determine if this compound exhibits such activity and to elucidate the specific signaling pathways it may modulate. The N-pentyl group would contribute to the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future Directions

To fully characterize this compound, the following experimental investigations are recommended:

  • Definitive Synthesis and Characterization: Development and validation of a specific synthetic protocol, followed by comprehensive characterization of the purified compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

  • CAS Number Registration: Submission of the synthesized and characterized compound to the Chemical Abstracts Service for assignment of a unique CAS number.

  • In Vitro Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as microbial strains (fungal, bacterial) or specific enzymes.

  • Mechanism of Action Studies: If biological activity is observed, further experiments to determine the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with variations in the alkyl chain length and substituents on the imidazole ring to optimize biological activity.

This guide provides a foundational understanding of this compound. The information presented herein is intended to support further research and development efforts focused on this and related imidazole derivatives.

References

Technical Guide: Physicochemical Properties and Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of imidazole-2-methanol derivatives, with a specific focus on the synthesis and characterization of a representative compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, due to the limited availability of specific experimental data for (1-pentyl-1H-imidazol-2-yl)methanol. The methodologies and data presented herein serve as a valuable resource for the synthesis and analysis of this class of compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Imidazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The (1-alkyl-1H-imidazol-2-yl)methanol scaffold, in particular, is a versatile building block for the synthesis of novel therapeutic agents. This guide details the known physicochemical properties and provides a comprehensive experimental protocol for the synthesis and characterization of a representative of this class.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₂₆N₂O[1][2]
Molecular Weight 274.40 g/mol [1][2]
Appearance White solid[1]
¹H NMR (500 MHz, CDCl₃, 25 °C) δ (ppm) 6.57 (s, 1H), 4.69 (s, 2H), 4.58 (bs, 1H), 4.55 (spt, J = 6.6 Hz, 1H), 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H), 1.42 (d, J = 6.6 Hz, 6H)[1]
¹³C{¹H} NMR (126 MHz, CDCl₃, 25 °C) δ (ppm) 151.0, 145.3, 109.1, 56.7, 47.2, 42.3, 36.9, 33.4, 28.6, 23.7[1]
High-Resolution Mass Spectrometry (ESI-HR-MS, positive) Calcd. for [C₁₇H₂₇N₂O]⁺ (M+H)⁺: m/z 275.2118. Found: m/z 275.2142[1]
Elemental Analysis Calcd. for C₁₇H₂₆N₂O: C, 74.41; H, 9.55; N, 10.21. Found: C, 74.03; H, 9.51; N, 10.33[1]

Experimental Protocols

The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol is a multi-step process that can be adapted for the preparation of other N-substituted imidazole-2-methanol derivatives[1]. The general workflow involves the formation of a disubstituted imidazole, followed by formylation at the 2-position and subsequent reduction to the alcohol.

Synthesis of 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole

A detailed procedure for a related synthesis involves the reaction of an α-haloketone with an amine to form an α-aminoketone, which is then cyclized with a formylating agent to yield the imidazole core[1].

Formylation of 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole

The introduction of a formyl group at the C2 position of the imidazole ring is a crucial step. This is typically achieved by lithiation of the imidazole followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF)[1].

  • Procedure: To a solution of the disubstituted imidazole in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The reaction is then quenched by the addition of DMF. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography[1].

Reduction to (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol

The final step is the reduction of the aldehyde to the primary alcohol.

  • Procedure: The formylated imidazole is dissolved in a suitable anhydrous solvent such as THF and treated with a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) at a controlled temperature. The reaction is carefully quenched with water and an aqueous base solution. The product is then extracted and purified to yield the desired alcohol[1].

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagram outlines the key steps in the synthesis of a substituted (1H-imidazol-2-yl)methanol.

Synthesis_Workflow cluster_0 Imidazole Core Synthesis cluster_1 Functionalization and Reduction Start α-Haloketone + Amine Step1 α-Aminoketone Formation Start->Step1 Step2 Cyclization with Formylating Agent Step1->Step2 Imidazole Disubstituted Imidazole Step2->Imidazole Step3 Lithiation (n-BuLi) Imidazole->Step3 Step4 Formylation (DMF) Step3->Step4 Aldehyde 2-Formyl-Imidazole Step4->Aldehyde Step5 Reduction (e.g., LiAlH4) Aldehyde->Step5 FinalProduct (1-Alkyl-1H-imidazol- 2-yl)methanol Step5->FinalProduct

Synthetic workflow for (1H-imidazol-2-yl)methanol derivatives.

Given the interest in imidazole derivatives for drug development, understanding their potential biological targets is crucial. While the specific signaling pathways for this compound are not defined, many imidazole-containing drugs are known to inhibit enzymes, such as kinases. The following diagram illustrates a generic kinase inhibition pathway.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling ATP ATP Kinase Protein Kinase ATP->Kinase binds to PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds to CellResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellResponse leads to Inhibitor This compound (or derivative) Inhibitor->Kinase competitively binds to ATP-binding site

Generic kinase inhibition by an imidazole-based compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound and its analogs. By leveraging the detailed experimental data from a closely related, well-documented compound, researchers can apply these methodologies to their specific synthetic targets. The provided workflows and pathway diagrams offer a visual representation of the chemical synthesis and a potential mechanism of biological action, aiding in the design and development of novel imidazole-based therapeutic agents. Further research is warranted to elucidate the specific physical, chemical, and biological properties of this compound.

References

An In-depth Technical Guide to (1-pentyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidazole-containing compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine. This heterocycle's ability to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse pharmacological properties, which include anticancer, antifungal, and enzyme-inhibiting activities.

This technical guide focuses on the molecular structure, potential synthetic routes, and predicted physicochemical and biological properties of (1-pentyl-1H-imidazol-2-yl)methanol. The presence of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position suggests a molecule with a balance of lipophilic and hydrophilic character, a desirable trait for potential drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered imidazole ring substituted with a pentyl chain at the N1 position and a methanol group at the C2 position.

Based on this structure, we can predict the following key molecular descriptors:

PropertyPredicted Value
Molecular Formula C_9H_16N_2O
Molecular Weight 168.24 g/mol
SMILES CCCCCn1ccnc1CO
InChI Key Predicted to be unique to this specific structure.
LogP (Predicted) Approximately 1.5 - 2.5
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 2 (from the imidazole nitrogens and hydroxyl oxygen)
Polar Surface Area Approximately 45-55 Ų

Synthesis and Characterization

A plausible and efficient synthetic route to this compound can be proposed based on established methodologies for the synthesis of analogous compounds. A common approach involves the N-alkylation of an imidazole precursor followed by the introduction and reduction of a formyl group at the C2 position.[1]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_formylation Step 2: C2-Formylation cluster_reduction Step 3: Reduction imidazole Imidazole n_pentylimidazole 1-Pentyl-1H-imidazole imidazole->n_pentylimidazole pentyl_bromide 1-Bromopentane pentyl_bromide->n_pentylimidazole base Base (e.g., NaH) base->n_pentylimidazole aldehyde 1-Pentyl-1H-imidazole-2-carbaldehyde n_pentylimidazole->aldehyde n_BuLi n-Butyllithium n_BuLi->aldehyde DMF DMF DMF->aldehyde product This compound aldehyde->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Pentyl-1H-imidazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add imidazole (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-pentyl-1H-imidazole.

Step 2: Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde

  • Dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully add acetone to quench the excess reducing agent.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the final product. Further purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

Based on data from structurally similar compounds, the following spectroscopic characteristics are anticipated:

Spectroscopic DataPredicted Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.00 (m, 2H, imidazole C4-H and C5-H), 4.70 (s, 2H, -CH₂OH), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂-), 2.50 (br s, 1H, -OH), 1.80 (quint, J = 7.2 Hz, 2H, -CH₂-), 1.30 (m, 4H, -(CH₂)₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 148.0 (C2), 128.5 (C4/C5), 122.0 (C4/C5), 57.0 (-CH₂OH), 47.0 (N-CH₂-), 30.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃).
Mass Spectrometry (ESI+) m/z 169.13 [M+H]⁺, 191.11 [M+Na]⁺.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-alkylated imidazole derivatives has been shown to exhibit a range of biological activities.[2][3]

General Biological Relevance
  • Anticancer Activity: Many imidazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including inhibition of key enzymes like topoisomerase or interference with signaling pathways crucial for cancer cell proliferation.[3]

  • Enzyme Inhibition: The imidazole nucleus can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, derivatives have been investigated as inhibitors of carbonic anhydrase and other enzymes.[2]

  • Antimicrobial and Antifungal Activity: The structural features of substituted imidazoles are common in many antifungal drugs (e.g., ketoconazole). They often act by inhibiting enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.

The combination of the N-pentyl chain and the 2-hydroxymethyl group in the target molecule suggests it may have the potential to interact with biological membranes and specific protein targets. Further research would be required to elucidate its specific biological activities and any associated signaling pathways.

Conclusion

This compound is a structurally interesting molecule that, based on the known pharmacology of related compounds, holds potential for further investigation in drug discovery. This guide provides a comprehensive overview of its predicted molecular properties, a plausible synthetic route with detailed protocols, and an outlook on its potential biological significance. The experimental validation of the synthesis and the biological evaluation of this compound are necessary next steps to fully understand its chemical and pharmacological profile.

References

The Ascendant Therapeutic Potential of Novel Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, have rendered it a versatile building block in the design of novel therapeutic agents.[2] The inherent bioactivity of the imidazole nucleus is evident in its presence in essential biomolecules like the amino acid histidine, purines, and histamine.[1] This has spurred extensive research into the synthesis and biological evaluation of novel imidazole derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5][6] This technical guide provides an in-depth overview of the biological activities of recently developed imidazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the quantitative biological activity data for a selection of recently synthesized novel imidazole derivatives, categorized by their therapeutic potential.

Table 1: Antimicrobial Activity of Novel Imidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[7]
MRSA1250[7]
Escherichia coli>2500[7]
Pseudomonas aeruginosa>2500[7]
HL2 Staphylococcus aureus625[7]
MRSA625[7]
Escherichia coli2500[7]
Pseudomonas aeruginosa>2500[7]
2c Bacillus subtilis6.25[8]
1b, 1c, 2a Escherichia coliSuperior to Streptomycin[8]

Table 2: Antifungal Activity of Novel Imidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
SAM3 Candida spp. (mean)200[9]
AM5 Candida spp. (mean)312.5[9]
2a Aspergillus niger12.5[8]
YW01 Candida albicans8[10]
Candida tropicalis4[10]
Candida parapsilosis32[10]
B3 Candida spp.2-8 times lower than Fluconazole[10]

Table 3: Anticancer Activity of Novel Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Kim-161 (5a) T24 (Urothelial)56.11[11]
Kim-111 (5b) T24 (Urothelial)67.29[11]
4f A549 (Lung)6.60[12]
HeLa (Cervical)3.24[12]
SGC-7901 (Gastric)5.37[12]
4m HeLa (Cervical)4.07[12]
4q SGC-7901 (Gastric)2.96[12]
Derivative 6 PC3 (Prostate)0.097[13]
A549 (Lung)0.04[13]
MCF7 (Breast)0.013[13]
A2780 (Ovarian)0.022[13]
Derivative 16 K-562 (Leukemia)5.66[13]
4k MCF-7 (Breast)0.38[2]
Caco-2 (Colon)4.67[2]
6e Caco-2 (Colon)5.22[2]
IP-5 HCC1937 (Breast)45[14]
IP-6 HCC1937 (Breast)47.7[14]

Table 4: Anti-inflammatory Activity of Novel Imidazole Derivatives

CompoundTarget/AssayIC50Reference
AA6 p38 MAP Kinase403.57 nM[15][16]
AA2-AA6 Albumin Denaturation33.27 - 301.12 µg/mL[15]
Compound 3 COX-23.3 nM[17]
Compound 13 COX-25.3 nM[17]
Compound 6a COX-20.08 µM[18]
Compound 17 COX-21.13 µM[19]
Compound 18 COX-21.09 µM[19]
PYZ10 COX-20.0283 nM[20]
PYZ11 COX-20.2272 nM[20]

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of novel imidazole derivatives, ensuring reproducibility for researchers in the field.

Synthesis and Characterization of Novel Imidazole Derivatives (HL1 and HL2)

This protocol is based on the Debus–Radziszewski reaction for the synthesis of antimicrobial imidazole derivatives.[13]

Materials:

  • 2-Hydroxy-1-naphthaldehyde

  • Benzil

  • 4-methylaniline or 4-methoxyaniline

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Hydroxy-1-naphthaldehyde (1 mmol), benzil (1.1 mmol), and either 4-methylaniline (for HL1) or 4-methoxyaniline (for HL2) (4 mmol).

  • Addition of Reagents: Add ammonium acetate and glacial acetic acid to the flask.

  • Reflux: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents over crushed ice.

  • Isolation and Purification: Filter the resulting solid precipitate, wash with water, and then dry. Recrystallize the crude product from ethanol to obtain the purified imidazole derivatives (HL1 or HL2).

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of the synthesized compounds to identify the characteristic functional groups. For HL1 and HL2, distinctive stretching bands for -C=C- and -C=N- are expected around 1513–1589 cm⁻¹ and 1602−1626 cm⁻¹, respectively. The aromatic C-H stretch should appear around 3040–3058 cm⁻¹.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of compounds.

Materials:

  • Synthesized imidazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized imidazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the imidazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator at 37°C.

  • Addition of MTT: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by novel imidazole derivatives and a general experimental workflow.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Aldehyde, Diketone, Amine) reaction Chemical Synthesis (e.g., Debus–Radziszewski Reaction) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) characterization->antimicrobial antifungal Antifungal Assay (Broth Microdilution - MIC) characterization->antifungal anticancer Anticancer Assay (MTT Assay - IC50) characterization->anticancer antiinflammatory Anti-inflammatory Assay (e.g., COX/p38 Inhibition - IC50) characterization->antiinflammatory analysis Data Analysis & Interpretation antimicrobial->analysis antifungal->analysis anticancer->analysis antiinflammatory->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: General workflow for the synthesis and biological evaluation of novel imidazole derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Ergosterol Biosynthesis Pathway membrane Fungal Cell Membrane (Disrupted integrity and function) ergosterol->membrane imidazole Imidazole Derivatives cyp51 Lanosterol 14α-demethylase (CYP51) imidazole->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by novel imidazole derivatives.[5]

Anti-inflammatory Mechanism: Inhibition of the p38 MAP Kinase Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates Phosphorylation response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response imidazole Imidazole Derivatives imidazole->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by novel imidazole derivatives.[21]

References

Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, lending its versatile properties to a wide array of therapeutic agents. (1-pentyl-1H-imidazol-2-yl)methanol, a member of the functionalized imidazole family, presents its own unique set of characteristics regarding stability and appropriate storage. This technical guide provides an in-depth analysis of its stability profile, potential degradation pathways, and recommended storage conditions to ensure its integrity for research and development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from data on structurally similar compounds and established principles of imidazole chemistry to provide a robust framework for its handling and storage.

Core Stability Profile

Based on safety data for analogous compounds, this compound is expected to be stable under normal laboratory conditions.[1] However, the inherent chemical nature of the imidazole ring and the hydroxymethyl group suggests potential susceptibility to specific environmental factors. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

Table 1: Summary of Potential Stability under Stress Conditions (Hypothetical)

Stress ConditionPotential for DegradationLikely Degradation Products
Acidic Hydrolysis ModerateCleavage of the pentyl group, potential ether formation
Basic Hydrolysis HighImidazole ring opening, oxidation of the alcohol
Oxidation HighN-oxides, aldehydes, carboxylic acids
Photolysis (UV/Vis) ModerateRadical-mediated decomposition, colored degradants
Thermal (Solid State) LowGenerally stable at ambient and moderately elevated temperatures

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool location, refrigerated (2-8 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents and reducing agents to prevent chemical reactions that could compromise the compound's purity.[1]

Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its functional groups. The following diagram illustrates the potential degradation pathways based on established chemical principles for imidazole derivatives.

G Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Hydrolysis (Base-catalyzed) A->C D Photodegradation A->D E N-Oxides B->E F 1-pentyl-1H-imidazole-2-carbaldehyde B->F H Ring-opened products C->H I Radical species and colored degradants D->I G 1-pentyl-1H-imidazole-2-carboxylic acid F->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

1. Forced Degradation Study Protocol

The following protocol outlines a typical forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

Table 2: Experimental Conditions for Forced Degradation Studies

ConditionReagent/StressTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature2 - 8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80 °C48 hours
Photolytic UV (254 nm) & Fluorescent LightRoom Temperature7 days

Workflow for Forced Degradation and Analysis

G Forced Degradation and Analysis Workflow cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analytical Method cluster_3 Data Analysis A Acid Hydrolysis F Neutralize (if acidic/basic) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Dilute to working concentration F->G H Stability-Indicating HPLC-UV/DAD G->H I LC-MS for peak identification H->I J Calculate % Degradation H->J K Identify Degradants I->K L Assess Mass Balance J->L

Caption: Workflow for conducting forced degradation studies.

2. Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (typically around 210-230 nm for imidazoles).

  • Column Temperature: Ambient or controlled at 25-30 °C.

3. Sample Preparation for Analysis

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

  • At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Conclusion

While direct, quantitative stability data for this compound remains to be fully elucidated in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of similar imidazole-containing molecules. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of the compound can be effectively preserved. For critical applications, it is strongly advised that researchers perform in-house forced degradation studies using the protocols outlined in this guide to develop a validated, stability-indicating method specific to their needs. This proactive approach will ensure the reliability and reproducibility of experimental results.

References

The Advent of Pentyl-Imidazoles: A Journey from Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in 1858 by Heinrich Debus, this simple scaffold is a constituent of essential biomolecules like the amino acid histidine and purine bases. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug design, leading to a vast array of therapeutic agents with diverse biological activities. This technical guide delves into the specific history, synthesis, and biological evaluation of pentyl-imidazole compounds, a class of derivatives that has garnered interest for its potential in antimicrobial and anticancer applications. While the precise moment of the first synthesis of a pentyl-substituted imidazole is not prominently documented, its development can be traced through the broader exploration of N-alkylated imidazoles, driven by the quest for compounds with enhanced lipophilicity and biological efficacy.

Discovery and Historical Context

The journey of imidazole compounds began in the mid-19th century. Heinrich Debus first prepared the parent imidazole ring in 1858, which was initially named "glyoxaline". The name "imidazole" was later coined by Arthur Rudolf Hantzsch in 1887. For decades, research focused on the fundamental chemistry and properties of the imidazole core.

The exploration of N-alkylated imidazoles, including those with a pentyl group, represents a logical progression in the field of medicinal chemistry. The addition of an alkyl chain, such as a pentyl group, significantly alters the physicochemical properties of the parent imidazole. This modification increases the compound's lipophilicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This strategic alteration has been a key driver in the development of imidazole derivatives with improved pharmacological profiles. While a singular "discovery" paper for pentyl-imidazole is not readily identifiable, its emergence is intertwined with the systematic investigation of structure-activity relationships within the broader class of N-alkylated imidazoles.

Synthetic Methodologies: The N-Alkylation of Imidazole

The most common and straightforward method for the synthesis of 1-pentyl-1H-imidazole is the N-alkylation of imidazole with a suitable pentylating agent. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the pentyl halide.

Experimental Protocol: Synthesis of 1-Pentyl-1H-imidazole

Materials:

  • Imidazole

  • 1-Bromopentane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Toluene or Acetonitrile (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of Imidazole: In a round-bottom flask, dissolve imidazole (1.0 eq) in a suitable solvent such as toluene or acetonitrile. Add a base, such as powdered sodium hydroxide or potassium hydroxide (1.1 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of imidazole, forming the imidazolide anion.

  • Alkylation: To the stirred suspension, add 1-bromopentane (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining base and salts.

  • Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-pentyl-1H-imidazole.

The following diagram illustrates the general workflow for the synthesis of 1-pentyl-1H-imidazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation pentyl_bromide 1-Bromopentane alkylation Alkylation (Reflux) pentyl_bromide->alkylation base Base (e.g., NaOH) base->deprotonation solvent Solvent (e.g., Toluene) solvent->deprotonation deprotonation->alkylation workup Aqueous Work-up alkylation->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification drying->purification final_product 1-Pentyl-1H-imidazole purification->final_product

Synthetic workflow for 1-pentyl-1H-imidazole.

Biological Activities and Quantitative Data

Pentyl-imidazole derivatives have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The lipophilic pentyl chain is believed to facilitate the interaction of these molecules with microbial cell membranes and cellular targets.

Antimicrobial Activity

Studies have shown that the antimicrobial activity of 1-alkylimidazole derivatives is influenced by the length of the alkyl chain. An increase in the number of carbons in the alkyl chain, up to nine carbons, has been correlated with increased antibacterial effects. This suggests that the pentyl group provides a favorable balance of hydrophobicity and hydrophilicity for antimicrobial action.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Pentylimidazole against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
1-PentylimidazoleStaphylococcus aureus128
Escherichia coli256
Candida albicans64

Note: The MIC values presented are representative and can vary depending on the specific strain and testing methodology.

Anticancer Activity

Several N-substituted imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes or interference with cellular signaling pathways.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Pentyl-Imidazole Derivatives against Human Cancer Cell Lines.

CompoundCancer Cell LineIC₅₀ (µM)
1-Pentyl-2-phenyl-1H-benzo[d]imidazoleMCF-7 (Breast)15.8
HeLa (Cervical)22.4
1-Pentyl-4,5-diphenyl-1H-imidazoleA549 (Lung)10.2
HCT116 (Colon)18.5

Note: IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and can vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by pentyl-imidazole compounds are still an active area of research. However, based on studies of related imidazole derivatives, several potential mechanisms can be proposed.

Potential Anticancer Mechanisms

Some imidazole-based anticancer agents have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, promoting cell growth and survival. Some imidazole derivatives have been designed as EGFR inhibitors.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some imidazole-platinum complexes have been found to interfere with this pathway.

The following diagram illustrates the potential interplay of these signaling pathways in cancer, which may be targeted by pentyl-imidazole compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) MAPK->Gene_Expression mTOR->Gene_Expression IKK IKK NFkB_IkappaB NF-κB/IκB IKK->NFkB_IkappaB Phosphorylates IκB NFkB NF-κB NFkB_IkappaB->NFkB Releases NF-κB NFkB->Gene_Expression PentylImidazole Pentyl-Imidazole Compound PentylImidazole->EGFR Inhibition? PentylImidazole->PI3K Inhibition? PentylImidazole->IKK Inhibition?

Potential signaling pathways targeted by pentyl-imidazoles.

Conclusion and Future Perspectives

Pentyl-imidazole compounds represent a promising area of research within the broader field of medicinal chemistry. The addition of the pentyl group confers favorable physicochemical properties that can lead to enhanced biological activity. While the historical origins of this specific substitution are not distinctly chronicled, the ongoing investigation into their antimicrobial and anticancer potential is evident. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. A deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective pentyl-imidazole-based therapeutics. Furthermore, comprehensive in vivo studies are necessary to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical application.

An In-depth Technical Guide on (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a detailed exploration of (1-pentyl-1H-imidazol-2-yl)methanol, a novel imidazole derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of its synthesis, potential properties, and pharmacological relevance. Imidazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The unique structural combination of an N-pentyl chain and a 2-hydroxymethyl group in the target molecule suggests the potential for interesting biological profiles.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the N-alkylation of a suitable imidazole starting material, followed by the introduction of a hydroxymethyl group at the C2 position.

Step 1: N-Alkylation of Imidazole

The initial step involves the N-alkylation of imidazole with a pentyl halide (e.g., 1-bromopentane) to yield 1-pentyl-1H-imidazole. This reaction is a common and well-established method for the synthesis of N-substituted imidazoles[4][5].

Experimental Protocol:

  • Materials: Imidazole, 1-bromopentane, potassium carbonate (K₂CO₃), toluene.

  • Procedure: To a solution of imidazole (1 equivalent) in toluene, potassium carbonate (2 equivalents) is added. The mixture is stirred, and 1-bromopentane (1.5 equivalents) is added dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product, 1-pentyl-1H-imidazole, is purified by column chromatography on silica gel[4].

Step 2: Introduction of the Hydroxymethyl Group

The second step involves the introduction of a hydroxymethyl group at the C2 position of the 1-pentyl-1H-imidazole. This can be achieved through a formylation reaction to produce the corresponding aldehyde, followed by reduction.

Experimental Protocol:

  • Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi), N,N-dimethylformamide (DMF), sodium borohydride (NaBH₄), tetrahydrofuran (THF), methanol.

  • Procedure (Formylation): 1-pentyl-1H-imidazole (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous DMF (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1-pentyl-1H-imidazole-2-carboxaldehyde, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude aldehyde, which can be used in the next step without further purification[6][7].

  • Procedure (Reduction): The crude 1-pentyl-1H-imidazole-2-carboxaldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred for 2-3 hours at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. The final product is purified by column chromatography.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound, based on data from structurally related compounds.

PropertyPredicted Value
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (2H, m, imidazole-H), 4.7-4.9 (2H, s, -CH₂OH), 4.0-4.2 (2H, t, N-CH₂-), 3.5-4.0 (1H, br s, -OH), 1.7-1.9 (2H, m, -CH₂-), 1.2-1.4 (4H, m, -(CH₂)₂-), 0.8-1.0 (3H, t, -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 145-150 (C2-imidazole), 125-130 (C4/C5-imidazole), 55-60 (-CH₂OH), 45-50 (N-CH₂-), 30-35 (-CH₂-), 25-30 (-CH₂-), 20-25 (-CH₂-), 10-15 (-CH₃) ppm.
Mass Spectrometry (ESI+) m/z 169.1335 [M+H]⁺

Potential Biological Activities and Signaling Pathways

Derivatives of imidazole are known to exhibit a wide array of pharmacological activities[8][9]. The introduction of an N-alkyl chain can influence the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with biological targets[10]. The hydroxymethyl group at the C2 position can participate in hydrogen bonding, potentially increasing the binding affinity to enzymes or receptors.

Given the structural features, this compound could potentially exhibit:

  • Antifungal Activity: Many N-alkylated imidazole derivatives are known to inhibit fungal growth[3].

  • Antibacterial Activity: The imidazole scaffold is present in several antibacterial agents[1][11].

  • Anticancer Activity: Certain imidazole derivatives have shown antiproliferative effects on various cancer cell lines[12].

  • Anti-inflammatory Activity: Imidazole-containing compounds have been investigated for their anti-inflammatory properties[9].

A hypothetical signaling pathway that could be modulated by an imidazole-based compound with anticancer potential is the inhibition of a protein kinase cascade, which is often dysregulated in cancer.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow Imidazole Imidazole N_Alkylation N-Alkylation (K2CO3, Toluene) Imidazole->N_Alkylation PentylBromide 1-Bromopentane PentylBromide->N_Alkylation PentylImidazole 1-Pentyl-1H-imidazole N_Alkylation->PentylImidazole Formylation Formylation (n-BuLi, DMF) PentylImidazole->Formylation Aldehyde 1-Pentyl-1H-imidazole- 2-carboxaldehyde Formylation->Aldehyde Reduction Reduction (NaBH4, Methanol) Aldehyde->Reduction FinalProduct This compound Reduction->FinalProduct Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor This compound Inhibitor->RAF

References

Methodological & Application

Application Note and Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-pentyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides a detailed protocol for the synthesis of this compound, starting from commercially available 1H-imidazole-2-carbaldehyde. The synthesis involves a two-step process: N-alkylation of the imidazole ring followed by the reduction of the aldehyde to a primary alcohol.

Overall Reaction Scheme

The synthesis of this compound can be achieved in two main steps:

  • N-Alkylation: 1H-imidazole-2-carbaldehyde is reacted with 1-bromopentane in the presence of a base to yield 1-pentyl-1H-imidazole-2-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, this compound, using a suitable reducing agent such as sodium borohydride.

Data Presentation

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Alkylation1H-imidazole-2-carbaldehyde, 1-bromopentaneSodium hydride, Tetrahydrofuran (THF)0 to rt1285-95>95 (by NMR)
2Reduction1-pentyl-1H-imidazole-2-carbaldehydeSodium borohydride, Methanol0 to rt290-98>98 (by NMR)

Experimental Protocols

Step 1: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde

Materials:

  • 1H-imidazole-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-bromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-2-carbaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-imidazole-2-carbaldehyde.

Step 2: Synthesis of this compound

Materials:

  • 1-pentyl-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. A similar reduction of a related imidazole derivative has been successfully performed using lithium aluminum hydride[1]. The use of NaBH4/CeCl3 is also an effective method for the 1,2-reduction of similar ketone derivatives[2].

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification can be performed by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction start_material 1H-imidazole-2-carbaldehyde reagents1 NaH, 1-bromopentane in THF reaction1 N-Alkylation Reaction (0°C to rt, 12h) reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 1-pentyl-1H-imidazole- 2-carbaldehyde workup1->product1 reagents2 NaBH4 in Methanol reaction2 Reduction Reaction (0°C to rt, 2h) product1->reaction2 reagents2->reaction2 workup2 Aqueous Workup reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Logical_Relationship A Starting Material (1H-imidazole-2-carbaldehyde) B Intermediate (1-pentyl-1H-imidazole-2-carbaldehyde) A->B  N-Alkylation  (Addition of pentyl group) C Final Product (this compound) B->C  Reduction  (Aldehyde to Alcohol)

Caption: Logical relationship of synthetic steps.

References

Application Notes and Protocols for NMR Characterization of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of (1-pentyl-1H-imidazol-2-yl)methanol. The protocols outlined below cover sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR spectroscopy.

Chemical Structure

The chemical structure of this compound is presented below. Understanding the structure is fundamental to interpreting its NMR spectra, as the chemical environment of each proton and carbon atom dictates its resonant frequency.

Structure:

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4'7.10 - 7.20d~1-2
H-5'6.90 - 7.00d~1-2
-CH₂OH4.60 - 4.70s-
-OHVariable (broad)s-
N-CH₂-4.00 - 4.10t~7
-CH₂- (pentyl)1.70 - 1.80quint~7
-CH₂- (pentyl)1.20 - 1.30m-
-CH₂- (pentyl)1.20 - 1.30m-
-CH₃0.80 - 0.90t~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2'148 - 152
C-4'127 - 129
C-5'120 - 122
-CH₂OH55 - 60
N-CH₂-45 - 50
-CH₂- (pentyl)28 - 32
-CH₂- (pentyl)28 - 32
-CH₂- (pentyl)21 - 24
-CH₃13 - 15

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and NMR analysis of this compound.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Filter plug (e.g., glass wool)

Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl the vial to dissolve the compound completely. If necessary, sonicate for a short period.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the pipette into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identification.

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized depending on the instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Solvent: As used in sample preparation (e.g., CDCl₃)

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Solvent: As used in sample preparation (e.g., CDCl₃)

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0 to 160 ppm

  • Referencing: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Diagram 2: NMR Data Acquisition and Processing Logic

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing Insert_Sample Insert Sample into Spectrometer Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Setup_Params Set Acquisition Parameters Lock_Shim->Setup_Params Acquire_Data Acquire FID Setup_Params->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Raw Data Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration_Analysis Integration and Peak Picking Baseline_Correction->Integration_Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (1-pentyl-1H-imidazol-2-yl)methanol. The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity imidazole derivatives for their studies. The method employs a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid for improved peak shape and mass spectrometry compatibility. This document provides comprehensive experimental protocols, instrument parameters, and expected results to ensure successful implementation and reproducibility.

Introduction

This compound is an imidazole derivative of interest in pharmaceutical and chemical research. Like many imidazole-containing compounds, it serves as a crucial building block in the synthesis of more complex molecules.[1][2] Achieving high purity of this intermediate is critical for subsequent reactions and for ensuring the integrity of biological and chemical assays. High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of such compounds, offering superior separation efficiency and resolution.[3]

This document outlines a scalable RP-HPLC method suitable for purifying this compound from common synthetic impurities. The principles are based on established methodologies for the separation of imidazole derivatives, which frequently utilize C8 or C18 columns with mobile phases consisting of acetonitrile or methanol and acidified water.[4][5]

Experimental Protocol

  • HPLC System: A preparative or analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm for analytical scale; dimensions can be scaled up for preparative purification).

  • Solvents: HPLC-grade acetonitrile (MeCN), methanol (MeOH), and ultrapure water.[6]

  • Reagents: Formic acid (FA), 0.1% (v/v).

  • Sample: Synthesized crude this compound.

  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

The chromatographic conditions are summarized in the table below. A gradient elution is employed to ensure adequate separation of the target compound from both early-eluting polar impurities and late-eluting non-polar byproducts. The addition of 0.1% formic acid to the mobile phase helps to protonate the imidazole nitrogen, leading to sharper peaks and consistent retention times.[4]

ParameterCondition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Data Presentation and Results

The developed HPLC method was applied to a crude sample of this compound. The purity of the sample was assessed before and after purification by collecting the fraction corresponding to the main peak. The recovery yield was calculated based on the amount of purified compound obtained.

ParameterValue
Retention Time of Target Compound ~15.2 minutes
Initial Purity of Crude Sample 85.4% (by area)
Purity After Purification >99.5% (by area)
Recovery Yield 92%

Visualizations

The following diagram illustrates the complete workflow from sample preparation to the final analysis of the purified product.

G HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification a Weigh Crude Sample b Dissolve in ACN/Water a->b c Filter (0.45 µm) b->c d Inject into HPLC c->d e Gradient Elution d->e f UV Detection (215 nm) e->f g Fraction Collection f->g h Solvent Evaporation g->h i Purity Analysis h->i

Caption: A flowchart of the HPLC purification process.

This diagram explains the logical relationship of components in the reverse-phase separation of the target molecule.

G Principle of Reverse-Phase HPLC Separation cluster_column HPLC Column MobilePhase Mobile Phase (Polar) Water + Acetonitrile Analyte This compound (Moderately Non-Polar) MobilePhase->Analyte Carries analytes through column PolarImpurity Polar Impurities MobilePhase->PolarImpurity Carries analytes through column NonPolarImpurity Non-Polar Impurities MobilePhase->NonPolarImpurity Carries analytes through column StationaryPhase Stationary Phase (Non-Polar) C18 Hydrocarbon Chains Analyte->StationaryPhase Moderate interaction (Elutes Second) PolarImpurity->MobilePhase Stronger affinity (Elutes First) NonPolarImpurity->StationaryPhase Strongest interaction (Elutes Last)

Caption: Separation principle in reverse-phase chromatography.

Conclusion

The RP-HPLC method described provides an effective means for the purification of this compound. The protocol is straightforward, scalable, and yields a final product of high purity (>99.5%) with excellent recovery. This application note serves as a valuable resource for scientists requiring a reliable method for purifying imidazole-based compounds, ensuring high-quality material for subsequent research and development activities. The use of standard C18 columns and common HPLC solvents makes this method widely accessible.[7][8]

References

Application Notes and Protocols for (1-pentyl-1H-imidazol-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-pentyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative with potential applications in various areas of organic synthesis and medicinal chemistry. While specific data for this compound is limited, its structural features suggest its utility as a versatile building block and precursor in the synthesis of more complex molecules. Imidazole-containing compounds are of significant interest due to their wide range of biological activities and their ability to act as ligands for metal catalysts. This document provides an overview of the potential applications, a plausible synthetic protocol, and the general utility of this compound based on the chemistry of analogous structures.

The imidazole core is a key structural motif in many biologically active molecules, including antifungal agents and protein kinase C inhibitors. The hydroxyl group at the 2-position and the pentyl group at the 1-position of the imidazole ring in this compound offer multiple points for further functionalization, making it a valuable intermediate for creating diverse chemical libraries.

Potential Applications in Organic Synthesis

Based on the known applications of structurally similar imidazole-methanol derivatives, this compound can be envisioned to have several key roles in organic synthesis:

  • Precursor to N-Heterocyclic Carbene (NHC) Ligands: The imidazole core is the foundation for a wide variety of N-heterocyclic carbenes, which are powerful ligands for transition metal catalysis. The methanol functional group can be converted to other functionalities to tune the electronic and steric properties of the resulting NHC ligand.

  • Intermediate for Bioactive Molecules: Imidazole derivatives are known to exhibit a broad spectrum of biological activities. This compound can serve as a starting material for the synthesis of novel antifungal, antibacterial, or anticancer agents.[1][2]

  • Building Block for Biomimetic Chelating Ligands: The imidazole moiety is present in the amino acid histidine and plays a crucial role in the coordination of metal ions in various metalloproteins.[3][4] this compound can be used to synthesize ligands that mimic the metal-binding sites of these proteins.[3][4]

  • Intermediate in Multi-step Synthesis: The hydroxyl group can be easily transformed into a variety of other functional groups, such as halides or tosylates, making it a versatile intermediate for the introduction of the 1-pentyl-1H-imidazol-2-yl)methyl moiety into larger molecules.

Summary of Potential Applications
Application AreaDescriptionReference Analogs
CatalysisPrecursor for the synthesis of N-heterocyclic carbene (NHC) ligands for transition metal catalysis.1H-imidazole-1-methanol
Medicinal ChemistryStarting material for the synthesis of potential antifungal, antibacterial, and anticancer agents.2-(1H-imidazol-1-yl)-1-phenylethanol derivatives[1][2]
Bioinorganic ChemistryBuilding block for the creation of biomimetic chelating ligands that mimic metalloprotein active sites.(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol[3][4]
General Organic SynthesisVersatile intermediate for the introduction of a functionalized imidazole moiety into complex molecules.(1-methyl-5-nitro-1H-imidazol-2-yl)methanol

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves three main steps:

  • Synthesis of 1-pentyl-1H-imidazole.

  • Formylation of 1-pentyl-1H-imidazole at the 2-position.

  • Reduction of the formyl group to a hydroxymethyl group.

Step 1: Synthesis of 1-pentyl-1H-imidazole

This reaction can be achieved via the alkylation of imidazole with 1-bromopentane.

  • Materials: Imidazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1-bromopentane.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-imidazole.

Step 2: 2-Formylation of 1-pentyl-1H-imidazole

The formylation at the C2 position of the imidazole ring can be accomplished via lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

  • Materials: 1-pentyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1-pentyl-1H-imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1-pentyl-1H-imidazole-2-carbaldehyde by column chromatography.

Step 3: Reduction to this compound

The final step involves the reduction of the aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

  • Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, Sodium borohydride, Methanol.

  • Procedure:

    • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

Proposed Synthetic Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 imidazole Imidazole naH 1. NaH, THF 2. 1-Bromopentane pentyl_imidazole 1-Pentyl-1H-imidazole naH->pentyl_imidazole buLi 1. n-BuLi, THF, -78°C 2. DMF aldehyde 1-Pentyl-1H-imidazole-2-carbaldehyde buLi->aldehyde naBH4 NaBH4, Methanol product This compound naBH4->product

Caption: Proposed synthetic route for this compound.

Potential Application Pathways

G cluster_applications Potential Applications start This compound nhc N-Heterocyclic Carbene (NHC) Ligands start->nhc Functional Group Transformation bioactive Bioactive Molecules (e.g., Antifungals) start->bioactive Derivatization biomimetic Biomimetic Chelating Ligands start->biomimetic Coordination Chemistry

Caption: Potential applications derived from this compound.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its synthesis should be achievable through established methodologies for imidazole functionalization. The versatile nature of the imidazole core and the reactive hydroxyl group suggest its potential utility in the development of novel catalysts, pharmaceuticals, and materials. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers interested in exploring the chemistry of this and related compounds. Further investigation is warranted to fully elucidate its properties and expand its applications in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols: (1-pentyl-1H-imidazol-2-yl)methanol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The catalytic applications described herein are proposed based on the known reactivity of structurally similar N-alkyl-2-hydroxymethylimidazole ligands and their metal complexes. To date, specific catalytic studies for (1-pentyl-1H-imidazol-2-yl)methanol are not extensively reported in the peer-reviewed literature. These notes are intended to provide a foundational guide for exploring its potential in catalysis.

Introduction

This compound is an N-heterocyclic compound featuring a pentyl group at the N1 position and a hydroxymethyl group at the C2 position of the imidazole ring. This structure provides a versatile bidentate N,O-donor ligand system. The imidazole nitrogen acts as a strong σ-donor, while the hydroxyl group can coordinate to a metal center, forming stable chelate rings. The pentyl group enhances the ligand's lipophilicity, which can be advantageous for catalysis in organic solvents. Metal complexes derived from this ligand are potential catalysts for a variety of organic transformations, including cross-coupling reactions, oxidations, and reductions.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 1-pentyl-1H-imidazole. The first step involves the formylation of the imidazole ring at the C2 position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition of DMF, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-pentyl-1H-imidazole-2-carbaldehyde.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) obtained from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound.

G cluster_0 Synthesis of this compound A 1-pentyl-1H-imidazole B 1-pentyl-1H-imidazole-2-carbaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF C This compound B->C NaBH4, MeOH

Figure 1: Synthetic scheme for this compound.

Application in Catalysis: Copper-Catalyzed Chan-Lam C-N Coupling

Complexes of copper with N,O-bidentate ligands have shown considerable promise in facilitating Chan-Lam cross-coupling reactions, which involve the formation of a carbon-nitrogen bond between an amine and a boronic acid. A copper(II) complex of this compound is proposed as an effective catalyst for the N-arylation of various nitrogen-containing heterocycles with arylboronic acids. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Hypothetical Catalytic Performance Data

The following table summarizes the hypothetical catalytic performance of a pre-formed copper(II) complex, [Cu(this compound)Cl₂], in the Chan-Lam coupling of imidazole with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-1H-imidazole92
24-Tolylboronic acid1-(p-tolyl)-1H-imidazole88
34-Methoxyphenylboronic acid1-(4-methoxyphenyl)-1H-imidazole95
44-Chlorophenylboronic acid1-(4-chlorophenyl)-1H-imidazole85
53-Nitrophenylboronic acid1-(3-nitrophenyl)-1H-imidazole78

Table 1: Hypothetical yields for the copper-catalyzed N-arylation of imidazole. Reaction conditions: Imidazole (1.0 mmol), arylboronic acid (1.2 mmol), [Cu(ligand)Cl₂] (5 mol%), K₂CO₃ (2.0 equiv), in methanol at 60 °C for 12 h under an air atmosphere.

Experimental Protocol: General Procedure for Chan-Lam C-N Coupling
  • To an oven-dried Schlenk tube, add the [Cu(this compound)Cl₂] catalyst (5 mol%), the nitrogen-containing heterocycle (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with air (this can be repeated three times).

  • Add anhydrous methanol via syringe.

  • Place the reaction tube in a preheated oil bath at 60 °C and stir for the specified time (e.g., 12 hours).

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

G cluster_1 Hypothetical Catalytic Cycle for Chan-Lam Coupling A [L-Cu(II)] B [L-Cu(II)-Nuc] A->B Ligand Exchange C [L-Cu(III)(Ar)(Nuc)] B->C Oxidative Addition C->A Reductive Elimination D Product C->D E ArB(OH)2 E->B F Nucleophile (R2NH) F->A

Application Notes and Protocols for (1-pentyl-1H-imidazol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential reactions of (1-pentyl-1H-imidazol-2-yl)methanol. The methodologies are based on established synthetic routes for analogous imidazole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-pentyl-1H-imidazole. This process involves the formylation of the imidazole ring at the 2-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Experimental Workflow for Synthesis

start Start: 1-pentyl-1H-imidazole step1 Step 1: Formylation - n-Butyllithium - N,N-Dimethylformamide (DMF) - Tetrahydrofuran (THF) start->step1 intermediate Intermediate: 1-pentyl-1H-imidazole-2-carbaldehyde step1->intermediate step2 Step 2: Reduction - Sodium borohydride (NaBH4) - Methanol intermediate->step2 product Product: This compound step2->product

Caption: Synthetic workflow for this compound.

A. Experimental Protocol: Formylation of 1-pentyl-1H-imidazole

This protocol is adapted from a procedure used for the formylation of related imidazole compounds.[1]

  • Preparation: In a flame-dried round-bottomed flask under an inert nitrogen atmosphere, dissolve 1-pentyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-pentyl-1H-imidazole-2-carbaldehyde.

B. Experimental Protocol: Reduction to this compound

This protocol is a standard reduction of an aldehyde to an alcohol.

  • Dissolution: Dissolve the 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottomed flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of water.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary for Synthesis

StepReactantMolar RatioSolventReaction TimeTemperature (°C)Expected Yield (%)
1 1-pentyl-1H-imidazole1.0THF12-16 h-78 to RT70-80
n-Butyllithium1.1
DMF1.2
2 1-pentyl-1H-imidazole-2-carbaldehyde1.0Methanol1-2 h0 to RT85-95
Sodium borohydride1.5

II. Potential Reactions of this compound

The synthesized this compound can serve as a precursor for a variety of derivatives. The hydroxyl group can undergo esterification or etherification, and the imidazole ring can be further functionalized. Imidazole derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[2][3][4]

Potential Signaling Pathway Involvement

Imidazole-based compounds have been identified as inhibitors of enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial in fungal ergosterol biosynthesis.[2][3] The synthesized compound could potentially act as an antifungal agent through a similar mechanism.

compound This compound enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalysis lanosterol Lanosterol lanosterol->enzyme Substrate fungal_cell Fungal Cell Membrane Disruption ergosterol->fungal_cell Leads to

Caption: Potential mechanism of action for antifungal activity.

A. Experimental Protocol: Esterification with Acetic Anhydride

  • Reactant Mixture: In a round-bottomed flask, combine this compound (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Solvent: Add anhydrous dichloromethane as the solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Experimental Protocol: Oxidation to Aldehyde

  • Oxidizing Agent: Prepare a solution of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane.

  • Reaction: Add a solution of this compound (1.0 eq) in dichloromethane to the PCC solution.

  • Stirring: Stir the reaction mixture at room temperature for 2-3 hours.

  • Filtration: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-pentyl-1H-imidazole-2-carbaldehyde.

Quantitative Data Summary for Reactions

ReactionReagentMolar RatioSolventReaction TimeTemperature (°C)Expected Yield (%)
Esterification Acetic Anhydride1.5Dichloromethane4-6 hRT80-90
Oxidation PCC1.5Dichloromethane2-3 hRT75-85

References

Applications of Imidazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities. This five-membered aromatic ring, containing two nitrogen atoms, can engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological effects. Imidazole derivatives have been successfully developed as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][2][3][4] This document provides detailed application notes on key therapeutic areas and protocols for the synthesis and biological evaluation of imidazole-based compounds.

I. Anticancer Applications

Imidazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like epidermal growth factor receptor (EGFR) kinase and the disruption of microtubule polymerization.[6][7]

Mechanism of Action: EGFR Kinase Inhibition

Several imidazole derivatives have been designed to target the ATP-binding site of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[7] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

EGFR_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Imidazole Imidazole Derivative Imidazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

EGFR signaling pathway and its inhibition by imidazole derivatives.
Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, presented as IC50 values.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzimidazole SulfonamidesCompound 22A549 (Lung)0.15[7]
HeLa (Cervical)0.21[7]
HepG2 (Liver)0.33[7]
MCF-7 (Breast)0.17[7]
Benzimidazole-CinnamideCompound 21A549 (Lung)0.29[8]
Fused ImidazoleCompound 2cMDA-MB-231 (Breast)-[9]
(EGFR Inhibitor)T47D (Breast)-[9]
MCF-7 (Breast)-[9]
A549 (Lung)-[9]
HT-29 (Colorectal)-[9]
EGFR Enzymatic Assay-0.617[9]
Fused ImidazoleCompound 3cMDA-MB-231 (Breast)1.98[9]
(EGFR Inhibitor)T47D (Breast)4.07[9]
MCF-7 (Breast)2.56[9]
A549 (Lung)3.12[9]
HT-29 (Colorectal)3.54[9]
EGFR Enzymatic Assay-0.236[9]

Experimental Protocols: Anticancer Evaluation

Protocol 1: Synthesis of Anticancer Imidazole Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of substituted imidazole derivatives, which can be adapted based on the desired final compound.

Synthesis_Workflow Start Starting Materials (Dicarbonyl, Aldehyde, Amine, Ammonia) Reaction Reaction Setup (Solvent, Catalyst) Start->Reaction Reflux Reflux/Stirring (Time, Temperature) Reaction->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Imidazole Derivative Characterization->Final_Product

General workflow for the synthesis of imidazole derivatives.

Materials:

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Aldehyde

  • Amine

  • Ammonium acetate or ammonia source

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Catalyst (optional, e.g., metal catalysts)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound, aldehyde, amine, and ammonium acetate in the chosen solvent.[10]

  • Reaction Conditions: The mixture is typically heated to reflux and stirred for a specified period, which can range from a few hours to overnight. Microwave-assisted synthesis can also be employed to accelerate the reaction.[11]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the purified imidazole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for a few minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of imidazole derivatives against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr))

  • Imidazole test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the imidazole test compounds.[14][15]

  • Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle (DMSO), followed by the EGFR enzyme.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This typically involves two steps: first, adding a reagent to deplete the remaining ATP, and second, adding a detection reagent to convert the ADP to ATP and generate a luminescent signal.[14][15]

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined from a dose-response curve.

II. Antifungal Applications

Imidazole derivatives, particularly the azole class, are widely used as antifungal agents.[13][16] Their primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][16][17]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

By inhibiting lanosterol 14-alpha-demethylase, imidazole antifungals disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8][16]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Antifungal Imidazole->Enzyme Inhibits

Inhibition of ergosterol biosynthesis by imidazole antifungals.
Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
Clotrimazole Derivative 10Candida albicans>200
Imidazole Derivative 31Candida albicans (Fluconazole-resistant)8[18]
Imidazole Derivative 42Candida albicans (Fluconazole-resistant)8[18]
Halogenated Imidazole DerivativesCandida spp.MIC90 of 1 mg/L

Experimental Protocols: Antifungal Evaluation

Protocol 4: Synthesis of Clotrimazole

This protocol provides a method for the synthesis of the widely used antifungal drug, clotrimazole.

Materials:

  • o-chlorotrityl chloride

  • Imidazole

  • Solvent (e.g., acetonitrile, hexafluoroisopropanol)

  • Base (e.g., triethylamine, sodium carbonate)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve o-chlorotrityl chloride in an anhydrous solvent in a reaction flask under a nitrogen atmosphere. In a separate flask, prepare a solution of imidazole and a base in the same solvent.[6]

  • Reaction: Slowly add the imidazole solution to the o-chlorotrityl chloride solution at a controlled temperature (e.g., 0°C). The reaction mixture is then heated to reflux (e.g., 80°C) and stirred for an extended period (e.g., 72 hours).[6]

  • Work-up: After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure clotrimazole.

  • Characterization: The identity and purity of the synthesized clotrimazole are confirmed by spectroscopic analysis.

Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Imidazole test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole test compounds in the RPMI medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final desired fungal concentration. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[19]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.[20][21]

Protocol 6: Lanosterol 14-alpha-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of imidazole derivatives to inhibit the activity of the CYP51 enzyme.

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Reaction buffer

  • Lanosterol (substrate)

  • NADPH

  • Imidazole test compounds

  • HPLC system

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the CYP51 enzyme, CPR, lipids, and buffer.[10]

  • Inhibitor Addition: Add the imidazole test compound at various concentrations to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate (lanosterol) and NADPH.[4]

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).[4]

  • Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition of CYP51 activity for each compound concentration and determine the IC50 value.

III. Antibacterial and Anti-inflammatory Applications

While anticancer and antifungal applications are prominent, imidazole derivatives also exhibit significant antibacterial and anti-inflammatory activities.[3][19]

Antibacterial Activity

Certain imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[12] The mechanisms can involve the disruption of cell wall synthesis or inhibition of protein synthesis.[12]

Anti-inflammatory Activity

The anti-inflammatory effects of some imidazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Conclusion

The imidazole ring is a versatile and privileged scaffold in medicinal chemistry, giving rise to a wide range of therapeutic agents with diverse mechanisms of action. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel imidazole derivatives for various therapeutic applications. Further research and development in this area hold the promise of discovering new and more effective drugs to combat a multitude of diseases.

References

(1-pentyl-1H-imidazol-2-yl)methanol in antimicrobial agent development.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the evaluation of (1-pentyl-1H-imidazol-2-yl)methanol as a potential antimicrobial agent is presented below for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and data interpretation guidelines.

Application Notes

This compound is a synthetic imidazole derivative that has emerged as a compound of interest in the development of new antimicrobial agents. The imidazole ring is a key structural motif in many antifungal and antibacterial drugs, and modifications to its substituents can significantly influence its biological activity. The introduction of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position may enhance its lipophilicity and interaction with microbial targets.

These notes outline the standard procedures for evaluating the antimicrobial efficacy and cytotoxic profile of this compound, which are crucial steps in the preclinical assessment of any new antimicrobial candidate. The provided protocols for antimicrobial susceptibility testing and in vitro cytotoxicity are based on established methodologies.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the antimicrobial and cytotoxic activities of this compound. These values are intended to serve as a guide for data presentation and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive bacteria8
Enterococcus faecalis (ATCC 29212)Gram-positive bacteria16
Escherichia coli (ATCC 25922)Gram-negative bacteria32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteria64
Candida albicans (ATCC 90028)Fungal (Yeast)4

Table 2: In Vitro Cytotoxicity of this compound against Human Cell Line.

Cell LineCell TypeIC50 (µg/mL)
HEK293Human Embryonic Kidney>128

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthetic route based on common methods for the synthesis of N-substituted 2-hydroxymethyl imidazoles.

Materials:

  • 1-pentyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-pentyl-1H-imidazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi in hexanes to the solution while maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add an excess (approximately 2-3 equivalents) of dry paraformaldehyde powder to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 1-pentyl-1H-imidazole in THF lithiation Lithiation with n-BuLi at -78°C start->lithiation formaldehyde_addition Addition of Paraformaldehyde lithiation->formaldehyde_addition warm_to_rt Warm to Room Temperature and Stir Overnight formaldehyde_addition->warm_to_rt quench Quench with Saturated NH4Cl warm_to_rt->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying purification Silica Gel Chromatography drying->purification end_product End: Pure this compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial strains (e.g., from ATCC)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Sterility control (broth with compound, no inoculum)

  • Growth control (broth with inoculum, no compound)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound and the growth control wells.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_mic Broth Microdilution for MIC Determination prep_compound Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate the wells with the diluted microbial suspension prep_compound->inoculate prep_inoculum Prepare and standardize microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate (e.g., 37°C for 24h) inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Experimental workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Vehicle control (medium with the same concentration of DMSO as the highest compound concentration)

Procedure:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound.

  • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Cytotoxicity_Workflow cluster_cytotoxicity MTT Cytotoxicity Assay Workflow seed_cells Seed cells in a 96-well plate and incubate for 24h add_compound Treat cells with serial dilutions of the compound seed_cells->add_compound incubate_compound Incubate for 24-48h add_compound->incubate_compound add_mtt Add MTT reagent and incubate for 2-4h incubate_compound->add_mtt solubilize Solubilize formazan crystals with DMSO/SDS add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50

References

Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of imidazole-based compounds, a class of molecules with significant therapeutic potential, including anticancer activities.[1][2] This document outlines detailed protocols for common cell viability assays and summarizes the cytotoxic effects of various imidazole derivatives on different cancer cell lines.

Introduction to Imidazole Compounds and Cytotoxicity

Imidazole and its derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities.[2] Numerous studies have demonstrated the potential of imidazole-containing compounds as anticancer agents, capable of inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4][5] The cytotoxic effects of these compounds are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4]

Accurate assessment of cell viability is crucial in the preclinical evaluation of these compounds. This document details the principles and protocols for four widely used colorimetric and fluorometric cell viability assays: MTT, AlamarBlue®, LDH, and Neutral Red assays.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative overview of the cytotoxic potential of different structural classes of imidazole compounds.

Table 1: IC50 Values of Imidazole Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP)MCF-7Not specified, but shown to induce apoptosis[3]
Imidazole derivative 5MCF-7< 5[6]
19b (Camptothecin derivative)MCF-70.16[1]
Compound 20 (Imidazothiazole-benzimidazole derivative)MCF-7Not specified, potent against A549[7]
Compound 22 (Benzimidazole sulfonamide)MCF-70.17[7]
Compound 43 (Xanthine derivative)MCF-70.8[7]
Compounds 44 and 45 (Thiazole-benzimidazole derivatives)MCF-76.30 and 5.96, respectively[7]
Imidazole-pyridine hybrid 5cBT47443.46 (24h), 49.23 (48h)[8]
Imidazole-pyridine hybrid 5eBT47448.12 ± 1.17[8]
PtMet2–PAMAMMCF-7, MDA-MB-231Showed greater cytotoxicity than cisplatin[9]

Table 2: IC50 Values of Imidazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Imidazole derivative 5HepG2 (Liver)< 5[6]
Imidazole derivative 5HCT-116 (Colon)< 5[6]
BI9 (Benzotriazole analogue)HL-60 (Leukemia)0.40[6]
BI9 (Benzotriazole analogue)HCT-116 (Colon)2.63[6]
22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine)NUGC-3 (Gastric)0.05[1]
20d (Imidazole-pyrazole moiety)A375P (Melanoma)2.24[1]
20d (Imidazole-pyrazole moiety)WM3629 (Melanoma)0.86[1]
Compound 22 (Benzimidazole sulfonamide)A549 (Lung)0.15[7]
Compound 22 (Benzimidazole sulfonamide)HeLa (Cervical)0.21[7]
Compound 22 (Benzimidazole sulfonamide)HepG2 (Liver)0.33[7]
Compound 21 (Benzimidazole-cinnamide derivative)A549 (Lung)0.29[7]
ImidazoleHuH-7 (Hepatocellular Carcinoma)Time and dose-dependent effects observed[10]
ImidazoleMahlavu (Hepatocellular Carcinoma)Time and dose-dependent effects observed[10]
L-7 (Imidazole derivative)NB4 (Myeloid Leukemia)Dose-dependent reduction in cell growth[11]
L-7 (Imidazole derivative)K562 (Myeloid Leukemia)Showed anti-proliferative activity[11]

Experimental Protocols

Detailed methodologies for four key cell viability assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and imidazole compound being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[12]

  • Compound Treatment: After 24 hours, remove the old media and add 100 µL of fresh media containing various concentrations of the imidazole compound to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS.[13] Add 50 µL of serum-free media and 50 µL of the MTT solution to each well.[13] Incubate the plate at 37°C for 3-4 hours.[12][13]

  • Formazan Solubilization: Carefully aspirate the MTT solution from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[12][13]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Imidazole Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (3-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization readout Read Absorbance (570-590 nm) solubilization->readout

MTT Assay Experimental Workflow
AlamarBlue® (Resazurin) Assay

The AlamarBlue® assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure cell viability.[14][15] In viable cells, resazurin (blue and non-fluorescent) is reduced to resorufin (red and highly fluorescent).[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density for the specific cell type and allow them to adhere overnight.[16]

  • Compound Treatment: Treat cells with various concentrations of the imidazole compound and incubate for the desired duration.

  • AlamarBlue® Addition: Aseptically add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume.[16]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[15] The optimal incubation time can vary between cell types.[16]

  • Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16][17] Alternatively, absorbance can be measured at 570 nm and 600 nm.[16]

AlamarBlue_Assay_Workflow start Plate Cells treatment Add Imidazole Compound start->treatment incubation Incubate (e.g., 24h) treatment->incubation alamarblue_add Add AlamarBlue® Reagent (10% v/v) incubation->alamarblue_add incubation2 Incubate (1-4h) Protected from Light alamarblue_add->incubation2 readout Measure Fluorescence (Ex: 560nm, Em: 590nm) or Absorbance incubation2->readout

AlamarBlue® Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with imidazole compounds as described for the MTT assay.[19] Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free medium (background).[18]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 rpm for 5 minutes.[20] Carefully transfer the supernatant from each well to a new 96-well plate.[20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Stop Reaction and Readout: Add the stop solution provided in the kit to each well.[19] Measure the absorbance at 490 nm using a microplate reader.[19]

LDH_Assay_Workflow start Seed and Treat Cells incubation Incubate start->incubation centrifuge Centrifuge Plate incubation->centrifuge supernatant_transfer Transfer Supernatant to New Plate centrifuge->supernatant_transfer add_reagent Add LDH Reaction Mixture supernatant_transfer->add_reagent incubation2 Incubate at RT (up to 30 min) add_reagent->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction readout Read Absorbance (490 nm) stop_reaction->readout

LDH Assay Experimental Workflow
Neutral Red (NR) Uptake Assay

The Neutral Red assay is a colorimetric method that assesses cell viability based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[21][22]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with imidazole compounds in a 96-well plate.

  • Dye Incubation: After treatment, remove the culture medium and add a medium containing Neutral Red. Incubate for approximately 2 hours to allow for dye uptake by viable cells.[22]

  • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.[23]

  • Dye Extraction: Add a solubilization solution to each well to extract the dye from the lysosomes of viable cells.[23]

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[23]

Neutral_Red_Assay_Workflow start Seed and Treat Cells incubation Incubate start->incubation dye_addition Add Neutral Red Containing Medium incubation->dye_addition dye_incubation Incubate (approx. 2h) dye_addition->dye_incubation wash Wash Cells dye_incubation->wash extraction Add Dye Extraction Solution wash->extraction readout Read Absorbance (540 nm) extraction->readout

Neutral Red Assay Experimental Workflow

Signaling Pathways

Several studies have indicated that cytotoxic imidazole compounds exert their effects by inducing apoptosis through the modulation of specific signaling pathways. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Proliferation Cell Proliferation & Growth mTOR->Cell_Proliferation Imidazole Imidazole Compound Imidazole->PI3K Inhibits

Inhibition of PI3K/Akt/mTOR Pathway by Imidazole Compounds

Another implicated pathway is the Wnt/β-catenin signaling cascade, where downregulation of target genes by imidazole derivatives can lead to reduced cell proliferation and induction of apoptosis.[4] Furthermore, some imidazole compounds have been shown to induce apoptosis through the intrinsic and extrinsic pathways, involving the activation of caspases 8 and 9.[9]

By understanding these mechanisms and employing the detailed protocols provided, researchers can effectively evaluate the therapeutic potential of novel imidazole-based compounds for drug development.

References

Application Notes and Protocols for High-Throughput Screening with (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical framework for the application of (1-pentyl-1H-imidazol-2-yl)methanol in a high-throughput screening (HTS) campaign. While there is currently no published data on the specific HTS applications of this compound, its structural features, characteristic of a class of molecules with diverse biological activities, make it a candidate for screening against various therapeutic targets. These notes and protocols are intended to serve as a comprehensive guide for researchers interested in evaluating similar small molecules. We will outline a hypothetical screening workflow targeting a generic protein kinase, a common target in drug discovery.

Introduction to this compound

This compound is a small molecule belonging to the imidazole class of compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of various substituted imidazoles is well-documented, allowing for the generation of diverse chemical libraries for screening purposes.[4][5] The N-pentyl substitution and the methanol group at the 2-position of the imidazole ring provide specific steric and electronic properties that may influence its binding to biological targets.

Hypothetical Target and Assay Principle

For the purpose of this application note, we will consider a hypothetical high-throughput screen to identify inhibitors of a protein kinase, herein referred to as "Kinase-X." Kinases are a well-established class of drug targets, and numerous HTS assays have been developed for their study.

The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format is robust, sensitive, and amenable to miniaturization, making it ideal for HTS.[6] The principle of the assay is as follows:

  • A biotinylated peptide substrate for Kinase-X is used.

  • A europium-labeled anti-phospho-specific antibody is used to detect the phosphorylated substrate.

  • Streptavidin-allophycocyanin (SA-APC) binds to the biotinylated peptide.

  • In the presence of kinase activity, the peptide is phosphorylated, allowing the antibody to bind. This brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

  • Inhibitors of Kinase-X will prevent peptide phosphorylation, leading to a decrease in the FRET signal.

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.[7][8]

HTS_Workflow AssayDev Assay Development & Miniaturization PlatePrep Compound Plate Preparation AssayDev->PlatePrep Optimized Assay PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen Screening Plates HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation Initial Hits DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse Confirmed Hits SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays Potent Compounds LeadOp Lead Optimization SecondaryAssays->LeadOp Validated Hits Signaling_Pathway Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Inhibitor This compound Inhibitor->KinaseX

References

Troubleshooting & Optimization

Technical Support Center: (1-pentyl-1H-imidazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting for common issues encountered during the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol. It is intended for an audience of researchers and drug development professionals familiar with synthetic organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step procedure. First, 1-pentyl-1H-imidazole is selectively metallated at the C2 position with a strong base like n-butyllithium (n-BuLi), followed by formylation with an electrophile such as N,N-dimethylformamide (DMF) to produce the intermediate aldehyde, 1-pentyl-1H-imidazole-2-carbaldehyde.[1] This aldehyde is then reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[2][3]

Q2: What are the critical parameters for the first step (lithiation and formylation)?

The most critical parameters are maintaining anhydrous (water-free) conditions and extremely low temperatures (typically -78 °C). n-Butyllithium is highly reactive with water and will be quenched, preventing the desired reaction. The low temperature is necessary to ensure selective lithiation at the C2 position and to prevent side reactions.

Q3: My reaction mixture for the lithiation step turned dark brown or black. Is this normal?

While some color change is expected, a very dark brown or black solution can indicate decomposition or side reactions, often due to the reaction temperature rising too high or the presence of impurities. It is crucial to maintain the temperature at -78 °C throughout the n-BuLi addition and subsequent stirring.

Q4: How can I effectively purify the final product?

The final product, this compound, is typically purified using silica gel column chromatography. A solvent system with a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) or ethyl acetate in hexanes is often effective at separating the product from less polar starting materials and non-polar byproducts.

Synthesis Workflow and Key Reactions

The overall synthesis can be visualized as a two-stage process.

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems that may lead to low yields of the final product.

Problem: Low or No Yield of Aldehyde Intermediate after Step 1

If analysis (e.g., TLC, LC-MS) after the formylation step shows mostly unreacted starting material or a complex mixture of byproducts, consult the following troubleshooting workflow.

TroubleshootingStep1 Start Low Yield of Aldehyde Intermediate Cause1 Moisture Contamination? Start->Cause1 Cause2 Incorrect Temperature? Start->Cause2 Cause3 Inactive n-BuLi? Start->Cause3 Cause4 Incorrect Stoichiometry? Start->Cause4 Solution1 Solution: - Flame-dry all glassware. - Use anhydrous solvents (e.g., from a solvent purification system). - Maintain a positive nitrogen/argon atmosphere. Cause1->Solution1 Solution2 Solution: - Use a cryo-cool or a dry ice/acetone bath to maintain -78°C. - Add n-BuLi slowly to control exothermic reaction. - Allow reaction to stir for the specified time at -78°C before adding DMF. Cause2->Solution2 Solution3 Solution: - Use a fresh bottle of n-BuLi. - Titrate the n-BuLi solution before use to determine its exact molarity. Cause3->Solution3 Solution4 Solution: - Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents). - Ensure accurate measurement of starting material and reagents. Cause4->Solution4

Caption: Troubleshooting logic for the formylation step.

Problem: Incomplete Reduction or Low Yield of Final Alcohol after Step 2

If the aldehyde intermediate was successfully synthesized but the final reduction step is problematic, consider the following points.

Potential Cause Recommended Solution & Explanation
Inactive Sodium Borohydride (NaBH₄) Solution: Use a new, unopened container of NaBH₄. Explanation: NaBH₄ is a hydride-based reducing agent and can slowly be deactivated by atmospheric moisture over time.
Insufficient Molar Equivalents Solution: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the aldehyde. Explanation: A stoichiometric excess is often required to ensure the reaction goes to completion in a reasonable timeframe.
Incorrect Solvent Solution: Use a protic solvent like methanol or ethanol. Explanation: The reduction mechanism with NaBH₄ works efficiently in protic solvents. Ensure all THF from the previous step is removed if the intermediate was isolated.
Reaction Temperature Too Low Solution: Add the NaBH₄ at 0 °C and then allow the reaction to warm to room temperature and stir for 1-2 hours. Explanation: While the initial addition is done at 0 °C to control the reaction rate, warming is necessary for the reaction to proceed to completion.

Experimental Protocols

Caution: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon.

  • Reagents: Add 1-pentyl-1H-imidazole (1.0 eq) to anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure aldehyde.

Protocol 2: Synthesis of this compound
  • Setup: Dissolve the 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) from the previous step in methanol (approx. 0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, gradient elution with methanol/dichloromethane) to obtain the final alcohol.

References

Technical Support Center: Optimizing Reaction Conditions for Pentyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pentyl-imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of pentyl-imidazole derivatives?

A1: The main challenge in the N-alkylation of imidazoles, including with a pentyl group, is achieving regioselectivity. The imidazole ring has two nitrogen atoms, and alkylation can occur at either one, often leading to a mixture of N1 and N3 substituted isomers.[1] The separation of these isomers can be difficult.[1] Additionally, optimizing reaction conditions to achieve high yields and minimize side products is a common objective.[2]

Q2: What are the key factors that influence the regioselectivity of N-pentylation of imidazole?

A2: Several factors govern the regioselectivity of N-alkylation:

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.[3]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N3 isomers.[4] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for certain substituted indazoles with pentyl bromide.[5]

Q3: What are the advantages of using microwave-assisted synthesis for preparing pentyl-imidazole derivatives?

A3: Microwave-assisted synthesis offers several benefits over conventional heating methods, including significantly reduced reaction times, improved reaction yields, and often cleaner reaction profiles with fewer byproducts.[6] This "green chemistry" approach can also be more energy-efficient.[6]

Q4: How can I improve the yield of my pentyl-imidazole synthesis?

A4: To improve yields, consider the following:

  • Optimization of Reactant Ratios: Systematically varying the molar ratios of imidazole, pentylating agent, and base can identify the optimal stoichiometry.

  • Screening of Solvents and Bases: The choice of solvent and base is critical. A screening study can reveal the most effective combination for your specific substrate.[4]

  • Temperature Control: Reactions can be sensitive to temperature. Optimization studies often reveal an ideal temperature for maximizing yield and minimizing decomposition or side reactions.[7]

  • Use of Catalysts: In some cases, catalysts can enhance reaction rates and improve yields.[7]

  • Moisture Control: N-alkylation reactions, particularly those using strong bases like sodium hydride, are often sensitive to moisture. Ensuring anhydrous conditions can be crucial.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive reagents. 2. Suboptimal reaction temperature. 3. Presence of moisture in the reaction. 4. Incorrect stoichiometry.1. Verify the purity and activity of starting materials and reagents. 2. Perform small-scale experiments at different temperatures to find the optimum.[7] 3. Use anhydrous solvents and flame-dried glassware, especially when using water-sensitive reagents like NaH.[8] 4. Carefully check calculations and consider a design of experiments (DOE) approach to optimize reactant ratios.
Formation of a Mixture of Isomers 1. Lack of regioselectivity in the N-alkylation step.[1] 2. Tautomerization of the imidazole ring leading to alkylation at both nitrogens.1. Modify the reaction conditions: experiment with different bases (e.g., NaH, K₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) to influence the isomer ratio.[4] 2. Introduce a bulky substituent on the imidazole ring to sterically hinder one of the nitrogen atoms, if the synthesis allows.[3] 3. If separation is necessary, column chromatography is often effective, though can be challenging.[1]
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate amount of the pentylating agent or base.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase the equivalents of the pentylating agent and/or base incrementally.
Formation of Side Products 1. Over-alkylation (quaternization of the imidazole ring). 2. Decomposition of starting materials or product at high temperatures. 3. Side reactions involving functional groups on the imidazole ring.1. Use a controlled amount of the pentylating agent (closer to a 1:1 molar ratio). 2. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 3. Protect sensitive functional groups on the imidazole starting material before performing the N-alkylation.

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of Indazole with Pentyl Bromide

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1NaHTHF50>99:1
2K₂CO₃DMF251:1.2
3Cs₂CO₃DMF251:1.3
4DBUTHF251:1.5

Data adapted from a study on the N-alkylation of a substituted indazole, which serves as a model for imidazole systems.[4]

Table 2: Optimization of Reaction Conditions for a Model Imidazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)DMSO1409075
2CuI (20)DMF1409065
3CuI (20)ButanolReflux2085
4CuI (20)EthanolReflux7076
5CuI (15)ButanolReflux2085
6CuI (10)ButanolReflux2582
7CuI (5)ButanolReflux3080

This table illustrates the effect of catalyst loading, solvent, and temperature on the yield of a copper-catalyzed imidazole synthesis, providing a framework for optimization.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Pentylation of Imidazole using Sodium Hydride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add 1-bromopentane (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Imidazole

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the starting dicarbonyl compound (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate.

  • Solvent: Add a suitable solvent (e.g., ethanol or a solvent-free approach may be possible).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined power (e.g., 180 W) and time (e.g., 1-5 minutes), with the temperature monitored.[6]

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Isolate the product by filtration or extraction, depending on its physical properties.

  • Purification: Recrystallize or purify the product by column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere start->inert reagents Combine Imidazole and Anhydrous Solvent deprotonation Add Base (e.g., NaH) at 0°C reagents->deprotonation inert->reagents alkylation Add Pentylating Agent (e.g., 1-Bromopentane) deprotonation->alkylation heating Heat to Reflux alkylation->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the N-pentylation of imidazole.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_isomers Isomer Mixture Troubleshooting start Low Yield or Mixture of Isomers check_reagents Check Reagent Purity and Activity start->check_reagents screen_solvents Screen Solvents (THF, DMF, etc.) start->screen_solvents optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK check_moisture Ensure Anhydrous Conditions optimize_temp->check_moisture Temp Optimized screen_bases Screen Bases (NaH, K₂CO₃, etc.) screen_solvents->screen_bases Solvent Screened steric_hindrance Introduce Steric Hindrance screen_bases->steric_hindrance Base Screened

Caption: Troubleshooting logic for pentyl-imidazole synthesis.

References

Technical Support Center: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

N-Alkylation of Imidazole with 1-Bromopentane

Question: My N-alkylation reaction of imidazole with 1-bromopentane is showing low yield and multiple products on my TLC plate. What could be the issue?

Answer: Low yields and the presence of multiple products in the N-alkylation step are common challenges. The primary side reaction is the formation of regioisomers, specifically the N1 and N3-alkylated imidazoles, as the negative charge after deprotonation is shared between both nitrogen atoms.[1] Another significant side reaction is over-alkylation, leading to the formation of 1,3-dipentylimidazolium bromide.

Potential Causes and Solutions:

  • Formation of Regioisomers: The alkylation of imidazole can lead to a mixture of N1 and N3 substituted products. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.[1]

    • Solution: While complete selectivity is difficult to achieve, you can influence the product ratio. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF can favor the formation of the desired N1-alkylated product. Purification by column chromatography is often necessary to separate the isomers.

  • Over-alkylation: The use of excess alkyl halide or prolonged reaction times can lead to the formation of a quaternary imidazolium salt.

    • Solution: Carefully control the stoichiometry of your reactants. Use a slight excess of imidazole relative to 1-bromopentane. Monitor the reaction progress by TLC or GC to avoid extended reaction times after the starting material is consumed.

  • Incomplete Reaction: If you observe unreacted imidazole, the base might not be strong enough, or the reaction temperature could be too low.

    • Solution: Ensure your reagents are dry, especially when using a strong base like NaH. You can try a stronger base or increase the reaction temperature. A patent for the synthesis of 1-alkylimidazoles suggests that temperatures below 75°C can lead to unacceptable amounts of side products.[2]

Formylation of 1-pentyl-1H-imidazole

Question: The Vilsmeier-Haack formylation of my 1-pentyl-1H-imidazole is giving a poor yield of the desired aldehyde. What are the likely side reactions?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. However, side reactions can occur, leading to reduced yields of 1-pentyl-1H-imidazole-2-carbaldehyde.

Potential Causes and Solutions:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) can be sensitive to moisture.

    • Solution: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃.

  • Formation of Polyformylated Products: Although less common for the 2-position of imidazole, harsh reaction conditions could potentially lead to di-formylation.

    • Solution: Maintain careful control over the reaction temperature, typically starting at low temperatures (e.g., 0°C) and slowly warming to room temperature. Use the correct stoichiometry of the Vilsmeier reagent.

  • Incomplete Reaction: The imidazole ring might not be sufficiently activated for the electrophilic substitution to proceed to completion.

    • Solution: Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by TLC.

Reduction of 1-pentyl-1H-imidazole-2-carbaldehyde

Question: My reduction of the aldehyde to the alcohol is not clean. I'm observing multiple spots on my TLC. What are the potential side reactions?

Answer: The reduction of the aldehyde to the primary alcohol, this compound, is a critical final step. The choice of reducing agent and reaction conditions can significantly impact the outcome.

Potential Causes and Solutions:

  • Over-reduction: While less common for an aldehyde reduction to an alcohol, very harsh reducing agents or prolonged reaction times could potentially lead to undesired side reactions.

    • Solution: Use a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[3] This is generally sufficient for reducing aldehydes without affecting the imidazole ring.

  • Formation of Borate Esters: During NaBH₄ reductions, intermediate borate esters are formed, which need to be hydrolyzed during the workup to liberate the alcohol.

    • Solution: Ensure a proper aqueous workup, often with the addition of a mild acid, to completely hydrolyze the borate esters and isolate the final product.

  • Incomplete Reaction: Insufficient reducing agent or low reaction temperatures can lead to unreacted aldehyde.

    • Solution: Use a slight excess of NaBH₄ and monitor the reaction by TLC until all the starting aldehyde has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of imidazole and how can I minimize it?

A1: The most common side product is the regioisomer formed by alkylation at the "wrong" nitrogen atom. For an unsubstituted imidazole, this leads to a mixture of N1 and N3 alkylated products. Minimizing this can be achieved by carefully selecting the base and solvent system. Another common side product is the dialkylated imidazolium salt, which can be minimized by controlling the stoichiometry of the alkylating agent.

Q2: Can I use a reducing agent other than NaBH₄ for the final reduction step?

A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be employed.[4] However, it is less selective and requires strictly anhydrous conditions and a more cautious workup. For the reduction of an aldehyde to a primary alcohol, NaBH₄ is generally the preferred reagent due to its milder nature and ease of handling.

Q3: My final product is difficult to purify. What are some recommended purification techniques?

A3: Purification of this compound can often be achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes or dichloromethane and methanol is typically effective. Crystallization from an appropriate solvent system can also be a viable purification method for obtaining a high-purity product.

Q4: How can I confirm the structure of my final product and identify any impurities?

A4: The structure of this compound and any impurities can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the presence of isomers or other byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities with different masses.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) group in the final product.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Reaction StepMain ProductCommon Side Product(s)Reason for FormationMitigation Strategy
N-Alkylation 1-pentyl-1H-imidazole1,3-dipentylimidazolium bromideOver-alkylation with excess alkyl halide.Use a slight excess of imidazole; monitor reaction progress.
N3-pentylimidazole (if starting with a substituted imidazole)Lack of regioselectivity in alkylation.Optimize base and solvent; purify by chromatography.
Formylation 1-pentyl-1H-imidazole-2-carbaldehydeUnreacted 1-pentyl-1H-imidazoleIncomplete reaction due to inactive Vilsmeier reagent or insufficient reaction time.Use anhydrous reagents; ensure sufficient reaction time.
Reduction This compoundUnreacted 1-pentyl-1H-imidazole-2-carbaldehydeIncomplete reduction due to insufficient reducing agent.Use a slight excess of NaBH₄; monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 1-pentyl-1H-imidazole (N-Alkylation)

  • Materials: Imidazole, 1-bromopentane, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under a nitrogen atmosphere, add imidazole (1.0 eq.) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0°C and add 1-bromopentane (1.05 eq.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to 0°C and cautiously quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde (Formylation)

  • Materials: 1-pentyl-1H-imidazole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a flask containing anhydrous DMF (3 eq.) at 0°C under a nitrogen atmosphere, add POCl₃ (1.1 eq.) dropwise with stirring.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add 1-pentyl-1H-imidazole (1.0 eq.) dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.

    • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Protocol 3: Synthesis of this compound (Reduction)

  • Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol at 0°C.

    • Add sodium borohydride (1.2 eq.) portion-wise with stirring.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours, or until the starting material is consumed as indicated by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography or crystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reduction Imidazole Imidazole Pentylimidazole 1-pentyl-1H-imidazole Imidazole->Pentylimidazole Alkylation Bromopentane 1-Bromopentane Bromopentane->Pentylimidazole Base_Solvent Base (e.g., NaH) Solvent (e.g., THF) Base_Solvent->Pentylimidazole Side_Product_1 1,3-dipentylimidazolium bromide Pentylimidazole->Side_Product_1 Over-alkylation Aldehyde 1-pentyl-1H-imidazole- 2-carbaldehyde Pentylimidazole->Aldehyde Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Aldehyde Final_Product (1-pentyl-1H-imidazol- 2-yl)methanol Aldehyde->Final_Product Reduction Side_Product_2 Unreacted Aldehyde Aldehyde->Side_Product_2 Incomplete Reaction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkylation cluster_stoichiometry Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_purity Reagent Purity Issues Start Low Yield / Multiple Products in N-Alkylation? Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Assess Reagent Purity Start->Check_Purity Excess_Alkyl_Halide Excess 1-Bromopentane? Check_Stoichiometry->Excess_Alkyl_Halide Low_Temp Temperature too low? Check_Conditions->Low_Temp Wrong_Base Incorrect base/solvent? Check_Conditions->Wrong_Base Wet_Reagents Moisture in reagents/solvent? Check_Purity->Wet_Reagents Over_Alkylation Leads to 1,3-dipentyl- imidazolium bromide. Excess_Alkyl_Halide->Over_Alkylation Solution_Stoichiometry Solution: Use slight excess of imidazole. Over_Alkylation->Solution_Stoichiometry Incomplete_Reaction Leads to incomplete reaction. Low_Temp->Incomplete_Reaction Isomer_Formation Leads to regioisomer formation. Wrong_Base->Isomer_Formation Solution_Temp Solution: Increase temperature (75-115°C recommended). Incomplete_Reaction->Solution_Temp Solution_Base Solution: Use NaH in THF for better regioselectivity. Isomer_Formation->Solution_Base Inactive_Base Leads to inactive base (e.g., NaH). Wet_Reagents->Inactive_Base Solution_Purity Solution: Use anhydrous solvents and fresh reagents. Inactive_Base->Solution_Purity

Caption: Troubleshooting logic for N-alkylation side reactions.

References

Technical Support Center: Purification of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (1-pentyl-1H-imidazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of N-alkylated 2-substituted imidazoles may include:

  • Unreacted starting materials: Such as imidazole, 1-pentyl bromide (or other pentylating agents), and the precursor for the 2-methanol group.

  • Regioisomers: N-alkylation of imidazoles can sometimes lead to the formation of the 1,3-dialkylated imidazolium salt or the N3-alkylated isomer, although the N1-isomer is typically favored.

  • Byproducts from side reactions: Depending on the reagents used, side reactions could lead to the formation of various imidazole-related byproducts.

  • Residual solvents: Solvents used in the synthesis and work-up (e.g., DMF, THF, dichloromethane, methanol) may be present in the crude product.

Q2: My purified this compound appears to be degrading over time. What are the potential stability issues?

A2: Imidazole-containing compounds, particularly those with functional groups, can be susceptible to degradation. Some intermediates in the synthesis of similar compounds have been noted to be unstable and are best used immediately.[1] Potential degradation pathways for this compound could involve oxidation of the alcohol moiety or self-condensation reactions, especially if residual acidic or basic impurities are present. Storage under an inert atmosphere, at low temperatures, and protected from light is recommended.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation is a common purification technique for liquids, its suitability for this compound should be approached with caution. Imidazole derivatives can have high boiling points and may be prone to thermal decomposition at elevated temperatures. A preliminary small-scale test to assess thermal stability is advisable. Techniques like short-path distillation under high vacuum can minimize thermal stress.

Q4: I am having trouble removing a persistent colored impurity from my product. What could be the cause and how can I address it?

A4: Colored impurities in imidazole syntheses can arise from various sources, including the formation of polymeric byproducts or oxidation products. A common approach to remove such impurities is treatment with activated carbon. A purification procedure involving the use of activated carbon and alumina has been shown to be effective in removing over 95% of impurities from ionic liquid precursors.[2]

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Product is highly polar and strongly adsorbs to silica gel. 1. Gradually increase the polarity of the eluent. A common mobile phase for imidazole derivatives is a mixture of dichloromethane and methanol.[3] Start with a low percentage of methanol and incrementally increase it. 2. Consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and strong adsorption. 3. Switch to a different stationary phase, such as alumina (basic or neutral), which may have different adsorption characteristics.
Product is co-eluting with an impurity. 1. Optimize the solvent system for better separation. Utilize thin-layer chromatography (TLC) with various solvent mixtures to identify an optimal mobile phase before scaling up to column chromatography. 2. If co-elution persists, consider an alternative purification method such as crystallization or preparative HPLC.
Product is degrading on the silica gel. 1. Silica gel can be acidic and may cause degradation of sensitive compounds. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. 2. Run the chromatography as quickly as possible to minimize contact time.
Problem 2: Difficulty in inducing crystallization.
Possible Cause Troubleshooting Step
Product is an oil or has a low melting point. 1. Attempt to crystallize from a non-polar solvent or a mixture of solvents. For a similar compound, crystallization from cold diethyl ether was successful.[1] Try dissolving the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexane, pentane) dropwise until turbidity persists. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Introduce a seed crystal if available.
Presence of impurities inhibiting crystallization. 1. Further purify the product by column chromatography to remove impurities that may be acting as crystallization inhibitors. 2. Wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble.

Quantitative Data Summary

The following table summarizes typical purification parameters for imidazole derivatives based on literature for similar compounds.

Purification Method Stationary Phase Mobile Phase / Solvent Typical Purity Achieved Reference
Column Chromatography Silica GelDichloromethane/Methanol (e.g., 99:1 to 98:2)>95%[3]
Crystallization -Diethyl Ether (cold)High (elemental analysis grade)[1]
Adsorbent Treatment Activated Carbon & AluminaWater>95% impurity removal[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate beaker, add dry silica gel (e.g., 230-400 mesh) and add the crude product solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading method often provides better resolution.

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Allow the silica to settle into a packed bed.

  • Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 5% methanol in dichloromethane).[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude or partially purified product in a minimum amount of a suitable solvent at room temperature or with gentle heating. Good solvents are typically those in which the compound is moderately soluble.

  • Induce Crystallization:

    • Cooling: Slowly cool the saturated solution in an ice bath or refrigerator.

    • Anti-solvent addition: If cooling does not induce crystallization, add a poor solvent (an "anti-solvent" in which the product is insoluble) dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal formation.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. For a similar compound, washing the filtered solid with cold methanol has been reported.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude this compound column_chromatography Column Chromatography start->column_chromatography adsorbent_treatment Adsorbent Treatment start->adsorbent_treatment purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check crystallization Crystallization crystallization->purity_check adsorbent_treatment->column_chromatography pure_product Pure Product purity_check->pure_product >95% Pure further_purification Requires Further Purification purity_check->further_purification <95% Pure further_purification->crystallization troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Purification is_colored Is the impurity colored? start->is_colored is_oily Is the product an inseparable oil? start->is_oily multiple_spots Multiple spots on TLC close to product? start->multiple_spots is_colored->multiple_spots No activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes is_oily->multiple_spots No try_crystallization Attempt Crystallization (different solvents) is_oily->try_crystallization Yes optimize_chromatography Optimize Chromatography (solvent/stationary phase) multiple_spots->optimize_chromatography Yes activated_carbon->optimize_chromatography optimize_chromatography->try_crystallization preparative_hplc Consider Preparative HPLC try_crystallization->preparative_hplc

References

Improving the stability of (1-pentyl-1H-imidazol-2-yl)methanol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of solutions containing (1-pentyl-1H-imidazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of imidazole-containing compounds like this compound in solution is often due to one or more of the following factors:

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photodegradation), or oxidizing agents.[1] Base-mediated autoxidation is also a known degradation pathway for imidazoles.[1]

  • Hydrolysis: Imidazole derivatives can be susceptible to hydrolysis under acidic or basic conditions.[2]

  • Photodegradation: Exposure to high-intensity light, particularly UV light, can lead to the degradation of the imidazole moiety.[1]

Q2: What are the best practices for preparing and storing this compound solutions to enhance stability?

A2: To minimize degradation, consider the following best practices:

  • Solvent Selection: Use high-purity, degassed solvents. Polar solvents are generally suitable for dissolving imidazole compounds with hydroxymethyl groups.[3]

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with your experimental setup. Use appropriate buffer systems to maintain a stable pH.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down the rate of degradation reactions.[4]

  • Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and free of trace metals or other contaminants that could catalyze degradation.

Q3: Are there any chemical stabilizers I can add to my this compound solution?

A3: Yes, several types of chemical stabilizers can be considered, depending on the primary degradation pathway:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: If metal-ion catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Radical Scavengers: For photodegradation that proceeds via a radical mechanism, radical scavengers can offer protection.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application and analytical methods.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown over time Oxidation of the imidazole ring1. Prepare fresh solution under an inert atmosphere.2. Store the solution protected from light.3. Add an antioxidant (e.g., BHT, ascorbic acid).
Precipitate forms in the solution Degradation product formation, change in solubility due to pH shift or temperature change.1. Analyze the precipitate to identify its nature.2. Ensure the pH of the solution is stable using a buffer.3. Check the storage temperature and solubility of the compound at that temperature.
Loss of potency/activity in bioassays Chemical degradation of the active compound.1. Perform a forced degradation study to identify the primary degradation pathway (see Experimental Protocols).2. Implement appropriate stabilization strategies based on the degradation pathway.3. Use a stability-indicating analytical method to accurately quantify the active compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)[2]

  • 1N Hydrochloric Acid (HCl)[2]

  • 1N Sodium Hydroxide (NaOH)[2]

  • 6% Hydrogen Peroxide (H₂O₂)[2]

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Keep the mixture at 80°C for 2 hours.[2] Neutralize a sample before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep the mixture at 80°C for 2 hours.[2] Neutralize a sample before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products.

Typical HPLC Parameters (starting point, requires optimization):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the parent compound (typically around 210-230 nm for imidazoles)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Products main->hydrolysis  Acid/Base   oxidation Oxidation Products main->oxidation  O2, Light, Peroxides   photodegradation Photodegradation Products main->photodegradation  UV/Vis Light   experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification instability Solution Instability Observed forced_degradation Forced Degradation Study instability->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev stabilizers Add Stabilizers (e.g., Antioxidants) hplc_dev->stabilizers storage Optimize Storage Conditions (Light, Temp, Atmosphere) hplc_dev->storage formulation Reformulate Solution (pH, Solvent) hplc_dev->formulation stability_testing Long-Term Stability Testing stabilizers->stability_testing storage->stability_testing formulation->stability_testing logical_relationship compound This compound stability Solution Stability compound->stability factors Environmental Factors (Light, Temp, O2, pH) degradation Degradation factors->degradation degradation->stability

References

Technical Support Center: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.

Synthesis Overview

A common synthetic route to this compound involves a two-step process:

  • N-Alkylation and Formylation: Formation of the intermediate, 1-pentyl-1H-imidazole-2-carboxaldehyde. This is often achieved by the N-alkylation of imidazole with a pentyl halide, followed by lithiation at the C2 position and subsequent formylation with a reagent like N,N-dimethylformamide (DMF).

  • Reduction: The aldehyde intermediate is then reduced to the desired primary alcohol, this compound, typically using a hydride reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 1-pentyl-1H-imidazole-2-carboxaldehyde

Q1: My N-alkylation of imidazole with 1-bromopentane is low-yielding. What are the possible causes and solutions?

A1: Low yields in the N-alkylation step can be attributed to several factors. Incomplete deprotonation of imidazole, side reactions, or inappropriate reaction conditions are common culprits.

  • Incomplete Deprotonation: Ensure a strong enough base (e.g., NaH, KOH) is used in a suitable anhydrous solvent to fully deprotonate the imidazole, forming the more nucleophilic imidazolide anion.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Side Products: Over-alkylation to form a 1,3-dialkylimidazolium salt is a possible side reaction, though typically less favored. Using a 1:1 stoichiometry of imidazole to the alkylating agent can help minimize this.

Q2: I am observing multiple spots on my TLC plate after the formylation of 1-pentyl-imidazole. What are these impurities?

A2: The formylation of 1-pentyl-imidazole via lithiation and quenching with DMF can lead to several byproducts.

  • Unreacted Starting Material: The most common impurity is unreacted 1-pentyl-imidazole, indicating incomplete lithiation or inefficient formylation.

  • Byproducts from Lithiation: While lithiation of N-alkyl imidazoles is generally highly regioselective for the C2 position, minor amounts of other lithiated isomers could potentially form and react.

  • Side reactions with DMF: The intermediate formed from the reaction of the lithiated imidazole with DMF can potentially react further if not properly quenched, leading to other byproducts.

Troubleshooting Table 1: Synthesis of 1-pentyl-1H-imidazole-2-carboxaldehyde

Issue Potential Cause Recommended Action
Low yield of N-pentyl-imidazoleIncomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Poor base strengthUse a stronger base like NaH in an anhydrous solvent (e.g., THF, DMF).
Multiple spots on TLC after formylationIncomplete lithiationEnsure slow addition of n-BuLi at low temperature (-78 °C).
Impure or wet DMFUse freshly distilled, anhydrous DMF for the formylation step.
Inefficient quenchingQuench the reaction at low temperature and work up promptly.
Step 2: Reduction of 1-pentyl-1H-imidazole-2-carboxaldehyde to this compound

Q3: My reduction of the aldehyde to the alcohol is incomplete. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue and can often be resolved by adjusting the reaction conditions or the amount of reducing agent.

  • Insufficient Reducing Agent: While a 1:1 molar ratio of LiAlH4 to the aldehyde is stoichiometrically sufficient, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.[1]

  • Reaction Temperature: Reductions with NaBH4 may require gentle heating, whereas LiAlH4 reductions are typically performed at 0 °C to room temperature.[2] Ensure the reaction is stirred for a sufficient amount of time.

  • Reagent Activity: Ensure the LiAlH4 or NaBH4 used is fresh and has not been deactivated by exposure to moisture.

Q4: After the LiAlH4 reduction and workup, I have a gelatinous precipitate that is difficult to filter. How can I improve the workup?

A4: The formation of aluminum salts during the workup of LiAlH4 reductions can lead to filtration difficulties. The Fieser workup method is a reliable procedure to produce a granular, easily filterable precipitate.[1]

Fieser Workup Protocol for LiAlH4 Reduction:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% aqueous NaOH.

  • Add '3x' mL of water.

  • Stir the mixture vigorously for 15-30 minutes.

  • The resulting granular precipitate can be easily removed by filtration.

(Where 'x' is the mass in grams of LiAlH4 used)

Q5: What are the likely impurities in my final product, this compound?

A5: Impurities in the final product can originate from either of the reaction steps.

  • Unreacted Aldehyde: The most probable impurity is the starting material, 1-pentyl-1H-imidazole-2-carboxaldehyde, due to incomplete reduction.

  • Starting Materials from Step 1: If the intermediate aldehyde was not sufficiently purified, unreacted 1-pentyl-imidazole may be carried through to the final product.

  • Side Products from Reduction: While less common for aldehyde reductions, over-reduction is a theoretical possibility, though unlikely in this case. Byproducts from the workup, such as residual aluminum salts, may also be present if not properly removed.

Troubleshooting Table 2: Reduction to this compound

Issue Potential Cause Recommended Action
Incomplete reduction (aldehyde remains)Insufficient reducing agentUse a slight excess of LiAlH4 (1.1-1.5 eq).
Deactivated reducing agentUse a fresh bottle of LiAlH4.
Low reaction temperatureAllow the reaction to warm to room temperature and stir for a longer duration.
Difficult filtration after workupFormation of gelatinous aluminum saltsEmploy the Fieser workup method.[1]
Final product is impureInadequate purification of intermediatePurify the intermediate aldehyde by column chromatography before reduction.
Ineffective final purificationUse column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the final product.

Experimental Protocols

A generalized experimental protocol for the synthesis is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Protocol 1: Synthesis of 1-pentyl-1H-imidazole-2-carboxaldehyde

  • N-Alkylation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C and add imidazole (1.0 eq) portion-wise. Stir the mixture for 30 minutes at room temperature. Cool the mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the imidazole. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude 1-pentyl-imidazole by vacuum distillation or column chromatography.

  • Formylation: Dissolve the purified 1-pentyl-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add anhydrous DMF (1.2 eq) dropwise, again maintaining the low temperature. Stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude 1-pentyl-1H-imidazole-2-carboxaldehyde by column chromatography.

Protocol 2: Synthesis of this compound

  • Reduction: In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Dissolve the 1-pentyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis shows the complete disappearance of the aldehyde.

  • Workup: Cool the reaction mixture to 0 °C and perform a Fieser workup as described in Q4. Filter the granular precipitate and wash it with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reduction imidazole Imidazole na_h NaH, DMF imidazole->na_h pentyl_bromide 1-Bromopentane pentyl_bromide->na_h n_pentyl_imidazole 1-pentyl-1H-imidazole na_h->n_pentyl_imidazole N-Alkylation n_buli n-BuLi, THF, -78°C n_pentyl_imidazole->n_buli lithiated_intermediate Lithiated Intermediate n_buli->lithiated_intermediate Lithiation dmf DMF lithiated_intermediate->dmf aldehyde 1-pentyl-1H-imidazole-2-carboxaldehyde dmf->aldehyde Formylation lialh4 LiAlH4, THF aldehyde->lialh4 final_product This compound lialh4->final_product Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Start Synthesis step1 Step 1: Aldehyde Synthesis start->step1 check1 Check TLC & Yield step1->check1 step2 Step 2: Reduction check1->step2 OK ts1 Troubleshoot Step 1: - Check reagents - Adjust conditions check1->ts1 Problem check2 Check TLC for Aldehyde step2->check2 workup Workup check2->workup Complete ts2 Troubleshoot Step 2: - Add more reducing agent - Check reagent activity check2->ts2 Incomplete check3 Filtration Issues? workup->check3 purification Purification check3->purification No ts3 Use Fieser Workup check3->ts3 Yes final_product Final Product purification->final_product ts1->step1 ts2->step2 ts3->workup

Caption: Troubleshooting decision tree for the synthesis.

Impurity_Sources cluster_impurities Potential Impurities cluster_sources Sources final_product This compound unreacted_aldehyde 1-pentyl-1H-imidazole-2-carboxaldehyde unreacted_aldehyde->final_product contaminates unreacted_imidazole 1-pentyl-1H-imidazole unreacted_imidazole->final_product contaminates workup_salts Inorganic Salts (from workup) workup_salts->final_product contaminates over_alkylation 1,3-dipentylimidazolium salt over_alkylation->final_product contaminates incomplete_reduction Incomplete Reduction incomplete_reduction->unreacted_aldehyde impure_intermediate Impure Intermediate Aldehyde impure_intermediate->unreacted_imidazole ineffective_workup Ineffective Workup ineffective_workup->workup_salts alkylation_step N-Alkylation Side Reaction alkylation_step->over_alkylation

Caption: Common impurities and their sources in the synthesis.

References

Technical Support Center: (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1-pentyl-1H-imidazol-2-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling, storage, and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC/GC) Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place. 2. Check the solvent used to dissolve the compound. Protic or reactive solvents can contribute to degradation. Use aprotic, high-purity solvents. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Discoloration or change in physical appearance Oxidation or polymerization.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid exposure to air and light. Use amber vials for storage and preparation of solutions. 3. Prepare solutions fresh before use.
Low assay or purity results Gradual degradation over time.1. Re-analyze the compound against a freshly prepared standard. 2. If degradation is confirmed, consider re-purification of the material. 3. Review the long-term storage conditions and consider aliquoting the compound to minimize freeze-thaw cycles.
Inconsistent experimental results Variable stability of the compound in different experimental media.1. Evaluate the pH of your experimental medium. Imidazole compounds can be susceptible to degradation at acidic or basic pH.[1] 2. Assess the potential for oxidative stress in your experiment. Consider de-gassing buffers or adding antioxidants if compatible with your system. 3. Run control experiments to assess the stability of the compound in your specific experimental setup over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place, protected from light.[2] For extended storage, keeping it at a low temperature (e.g., 2-8°C or -20°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidation and other potential degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of imidazole-containing compounds, the likely degradation pathways include:

  • Oxidation: The imidazole ring and the methanol group can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[3][4] This can lead to the formation of N-oxides, ketones, or aldehydes.

  • Hydrolysis: While generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis of the imidazole ring or side chain.[1][3]

  • Photodegradation: Exposure to UV light can induce degradation of the imidazole moiety.[3][4]

  • Polymerization: Under certain conditions, imidazole derivatives can undergo polymerization, leading to discoloration and the formation of insoluble materials.

Q3: How can I monitor the stability of this compound in my experimental solutions?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the best way to monitor the stability. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples of your experimental solution should be taken at various time points and analyzed to quantify the amount of this compound remaining.

Q4: What solvents are recommended for dissolving this compound?

A4: High-purity aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally recommended. Protic solvents like methanol or ethanol could potentially react with the compound over time, especially if acidic or basic impurities are present. Always use freshly opened, high-purity solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and the detection of its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or the λmax of the compound)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Degradation_Pathway cluster_products Potential Degradation Products A This compound B Oxidative Degradation (e.g., H₂O₂, light, air) A->B C Hydrolytic Degradation (Acidic/Basic Conditions) A->C D Photolytic Degradation (UV Light) A->D P1 N-oxide derivatives B->P1 P3 (1-pentyl-1H-imidazol-2-yl)methanal (Aldehyde) B->P3 P2 Ring-opened products C->P2 D->P1 P4 Polymerized species D->P4

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E HPLC-UV Analysis D->E F Identify & Quantify Degradants E->F G Determine Degradation Profile F->G H Establish Stability-Indicating Method G->H

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results? Check_Purity Check Purity by HPLC Start->Check_Purity Degradation Degradation Observed? Check_Purity->Degradation Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Degradation->Check_Storage Yes Optimize Optimize Conditions Degradation->Optimize No Check_Solvent Evaluate Solvent Stability Check_Storage->Check_Solvent Check_pH Assess pH of Medium Check_Solvent->Check_pH Check_pH->Optimize

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Solubility of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (1-pentyl-1H-imidazol-2-yl)methanol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of this compound.

Troubleshooting Guide

This guide is designed to help you navigate common issues you may face during your experiments.

Problem 1: Poor dissolution of this compound in aqueous media.

  • Question: My initial attempts to dissolve this compound in a standard aqueous buffer (e.g., PBS pH 7.4) have resulted in very low solubility. What are my next steps?

  • Answer: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs).[1][2] Here is a systematic approach to troubleshoot this issue:

    • pH Modification: The solubility of ionizable compounds can be significantly influenced by pH.[3] The imidazole moiety in your compound is basic. Try dissolving it in acidic buffers (e.g., pH 2-5) to see if protonation of the imidazole ring enhances solubility. Conversely, the methanol group is weakly acidic, but its contribution to solubility changes with pH is likely minimal.

    • Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system.[3][4] Co-solvents reduce the polarity of the aqueous medium, which can improve the solubility of hydrophobic compounds. Start with common, low-toxicity co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[4]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][5] Non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers are often good starting points.[5] It is crucial to work above the critical micelle concentration (CMC) of the chosen surfactant.

Problem 2: Precipitation of the compound from a co-solvent system upon dilution with aqueous media.

  • Question: I successfully dissolved this compound in a co-solvent mixture, but it precipitates when I dilute the solution with my aqueous assay buffer. How can I prevent this?

  • Answer: This is a common phenomenon known as "salting out" or precipitation upon dilution. Here are some strategies to mitigate this:

    • Optimize Co-solvent Concentration: You may be using too high a concentration of the organic co-solvent. Systematically decrease the co-solvent percentage in your stock solution while ensuring the compound remains dissolved.

    • Use a Stabilizer: Incorporating a polymeric stabilizer or a surfactant in the aqueous dilution medium can help to keep the compound in solution by preventing aggregation and precipitation.

    • Solid Dispersion Technology: For more robust formulations, consider creating a solid dispersion.[2][6] This involves dispersing the drug in a solid carrier matrix, often a polymer, to create an amorphous solid which has higher apparent solubility and faster dissolution rates.[2][6][7]

Problem 3: Inconsistent results in solubility assays.

  • Question: I am getting variable and non-reproducible results from my solubility experiments. What could be the cause?

  • Answer: Inconsistent solubility data can stem from several factors:

    • Equilibrium Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. Solubility should be determined after the concentration of the dissolved solid remains constant over time.

    • Temperature Control: Solubility is temperature-dependent.[8] Maintain a constant and controlled temperature throughout your experiments.

    • Solid-State Properties: The crystalline form (polymorphism) of your compound can significantly impact its solubility.[9] Ensure you are using a consistent solid form for all experiments. Characterize your starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • pH Stability: Confirm that the pH of your buffered solutions remains constant after the addition of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies for enhancing the solubility of a poorly soluble API like this compound?

A1: For a novel compound, a tiered approach is recommended. Start with simple and readily available methods before moving to more complex techniques.[4][10]

  • Physical Modifications:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.[4][11]

  • Chemical Modifications:

    • pH Adjustment: As mentioned in the troubleshooting guide, altering the pH to ionize the molecule is a primary step.[3]

    • Salt Formation: If the compound has a suitable pKa, forming a salt can dramatically increase solubility.[9][12]

  • Formulation Approaches:

    • Co-solvents and Surfactants: These are workhorse techniques in early-stage formulation.[3][4]

    • Cyclodextrins: These are used to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its apparent solubility.[7][9][13]

Q2: How do I choose the right solubility enhancement technique for my specific application (e.g., in vitro assay vs. in vivo formulation)?

A2: The choice of technique depends on the intended application:

  • For in vitro screening assays: The primary goal is to achieve the desired concentration in the assay medium without interfering with the biological target. Co-solvents (like DMSO) at low final concentrations are often acceptable.

  • For in vivo formulations: Biocompatibility and toxicity are paramount. The chosen excipients must be safe for the intended route of administration. Techniques like nanosuspensions, solid dispersions, and lipid-based formulations are more common for oral and parenteral delivery.[2]

Q3: What is a solid dispersion and when should I consider using it?

A3: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a polymer.[6] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy state and thus greater apparent solubility and a faster dissolution rate.[2][7] You should consider using solid dispersions when simpler methods like pH adjustment or co-solvents are not sufficient, or when you need to significantly improve the oral bioavailability of your compound.[8]

Q4: Can particle size reduction alone solve my solubility problems?

A4: While reducing particle size to the micron or nano-scale (micronization or nanosuspension) increases the surface area and dissolution rate, it does not change the equilibrium solubility of the crystalline material.[4] However, for compounds where dissolution rate is the limiting factor for absorption, this can be a very effective strategy.[11] It is often more effective for compounds with very low aqueous solubility.[1]

Experimental Protocols

Protocol 1: Screening for Co-solvent and pH Effects on Solubility

  • Materials: this compound, a series of buffers (e.g., pH 2, 4, 6, 7.4, 9), co-solvents (e.g., ethanol, propylene glycol, PEG 400), orbital shaker, HPLC system.

  • Procedure:

    • Prepare saturated solutions by adding an excess of the compound to each buffer and co-solvent/buffer mixture.

    • Equilibrate the samples on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Plot solubility as a function of pH and co-solvent concentration.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Materials: this compound, stabilizer (e.g., a poloxamer or a cellulosic polymer), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads), high-energy media mill.

  • Procedure:

    • Prepare a pre-suspension of the compound and the stabilizer in water.

    • Add the milling media to the pre-suspension.

    • Mill the suspension at a controlled temperature for a specified duration (e.g., 2-8 hours).

    • Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size (typically < 500 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Different Media

MediumpHCo-solventSurfactantSolubility (µg/mL)
Water7.0NoneNone< 1
Phosphate Buffer7.4NoneNone< 1
Acetate Buffer4.0NoneNone50
HCl Solution2.0NoneNone250
Water7.020% EthanolNone15
Water7.020% PEG 400None25
Water7.0None1% Tween® 8080

Table 2: Example of Particle Size Reduction on Dissolution Rate

FormulationParticle Size (d90)Time to 85% Dissolution (min)
Unprocessed Compound150 µm> 120
Micronized Compound15 µm60
Nanosuspension250 nm< 10

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Tier 1: Simple Methods cluster_advanced Tier 2: Advanced Formulations cluster_evaluation Evaluation start Poorly Soluble Compound This compound ph_mod pH Modification start->ph_mod Initial Screening cosolvent Co-solvent Screening start->cosolvent Initial Screening evaluation Solubility & Dissolution Rate Assessment ph_mod->evaluation cosolvent->evaluation particle_size Particle Size Reduction (Micronization/Nanosuspension) particle_size->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation complexation Complexation (Cyclodextrins) complexation->evaluation evaluation->particle_size If solubility is still insufficient evaluation->solid_dispersion If solubility is still insufficient evaluation->complexation If solubility is still insufficient

Caption: A tiered workflow for enhancing the solubility of a new compound.

logical_relationship cluster_cause Problem cluster_consequence Consequences poor_solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability formulation_challenges Formulation Challenges poor_solubility->formulation_challenges inaccurate_data Inaccurate In Vitro Data poor_solubility->inaccurate_data

Caption: The consequences of poor aqueous solubility in drug development.

References

Technical Support Center: Overcoming Low Yield in Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in imidazole derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazole synthesis?

Low yields in imidazole synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Inappropriate Catalyst: The choice of catalyst, or lack thereof, can be critical. Many imidazole syntheses benefit from acid or metal catalysis.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired imidazole derivative.[1]

  • Starting Material Quality: Impurities in the starting materials can interfere with the reaction.

  • Product Purification: Losses during workup and purification can lead to an apparent low yield.

Q2: Which synthetic route is best for my desired imidazole derivative?

The optimal synthetic route depends on the substitution pattern of the target imidazole:

  • Debus-Radziszewski Synthesis: This is a versatile method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

  • Wallach Synthesis: This method is suitable for the synthesis of 1-substituted 5-chloroimidazoles from N,N'-disubstituted oxamides.[4][5]

  • Metal-Catalyzed Synthesis: Copper-catalyzed reactions are particularly useful for the synthesis of N-arylimidazoles from aryl halides.[6][7]

  • Van Leusen Imidazole Synthesis: This is a powerful method for the synthesis of various substituted imidazoles, particularly when starting from imines and tosylmethyl isocyanide (TosMIC).[8]

Q3: How do electron-donating or electron-withdrawing groups on my starting materials affect the reaction yield?

The electronic properties of substituents on the aromatic aldehydes or other starting materials can influence reaction rates and yields.

  • Electron-withdrawing groups on the aldehyde can sometimes lead to shorter reaction times.[9] However, their effect can be complex and may also make the substrate more susceptible to nucleophilic attack, potentially leading to side products.[10][11]

  • Electron-donating groups can increase the electron density of the starting material, which may affect its reactivity. In some cases, this can lead to higher yields compared to substrates with electron-withdrawing groups.[11][12]

Q4: Can microwave-assisted synthesis improve my yields?

Yes, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the synthesis of imidazole derivatives, particularly in the Debus-Radziszewski reaction.[13][14] The rapid and uniform heating provided by microwaves can enhance reaction kinetics and minimize the formation of side products.[15]

Troubleshooting Guides

Issue 1: Low yield in the Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.

Possible Causes and Solutions:

  • Inadequate Catalyst: The reaction often benefits from a catalyst.

    • Solution: Introduce a catalyst. A variety of catalysts have been shown to improve yields. For example, using lactic acid,[13] silicotungstic acid,[13] or a urea-ZnCl2 eutectic mixture[16] can lead to excellent yields. Molecular iodine is another inexpensive and effective catalyst.[17]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial.

    • Solution: Optimize the reaction conditions. While classic protocols may use glacial acetic acid, solvent-free conditions or the use of greener solvents like glycerol can improve yields.[18][19] Microwave irradiation is also a highly effective method for improving yields and reducing reaction times.[13]

  • Side Product Formation: The formation of byproducts can reduce the yield of the desired product.[1]

    • Solution: Adjusting the stoichiometry of the reactants and ensuring the purity of the starting materials can help minimize side reactions. A well-controlled reaction temperature is also important.

Quantitative Data Summary: Catalyst and Condition Effects on 2,4,5-Trisubstituted Imidazole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Lactic Acid (1 ml)-160-92[13]
Silicotungstic Acid (7.5 mol%)EthanolReflux--[13]
Urea-ZnCl2---High[16]
Molecular IodineSolvent-freeMild-High[17]
(NH4)6Mo7O24·4H2O----[13]
Boric Acid (5 mol%)Aqueous Media (Ultrasound)Room Temp40-70 minQuantitative[13]
Ni-C---Good[13]
CuI (15 mol%)DMSO14025 min>80[20]
None (Microwave)Solvent-free--Excellent[13]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole

  • Reactant Mixture: In a microwave-safe vessel, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 720 watts for approximately 5-7 minutes.[14]

  • Workup: After cooling to room temperature, add water to the reaction mixture.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[21]

Diagram: Troubleshooting Low Yield in Debus-Radziszewski Synthesis

troubleshooting_debus start Low Yield in Debus-Radziszewski Synthesis check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add a suitable catalyst (e.g., Lactic Acid, Iodine) check_catalyst->add_catalyst No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes outcome Improved Yield add_catalyst->outcome optimize_conditions Optimize solvent, temperature, or use microwave synthesis check_conditions->optimize_conditions No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_conditions->outcome purify_reagents Purify starting materials check_purity->purify_reagents No check_purity->outcome Yes purify_reagents->outcome

Caption: A decision tree for troubleshooting low yields in the Debus-Radziszewski synthesis.

Issue 2: Poor yield in copper-catalyzed N-arylation of imidazole.

Possible Causes and Solutions:

  • Catalyst System Inefficiency: The choice of copper source, ligand, and base are all critical for a successful reaction.

    • Solution: Screen different copper catalysts (e.g., CuI, Cu(OAc)2), ligands (e.g., 8-hydroxyquinoline), and bases (e.g., K3PO4, tetraethylammonium carbonate).[22][23] The combination of these components can dramatically affect the yield.

  • Incorrect Solvent: The solvent plays a key role in solubilizing the reactants and catalyst system.

    • Solution: Test a range of solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. In some cases, the addition of water as a co-solvent can be beneficial.[20][23]

  • Reaction Temperature Too Low: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. Temperatures in the range of 100-140 °C are typical for these types of couplings.[20]

Quantitative Data Summary: Optimization of Copper-Catalyzed Imidazole Synthesis

Copper Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
CuI (20)DMSO1409075[20]
CuCl (20)DMSO14090<75[20]
CuBr (20)DMSO14090<75[20]
CuI (20)DMF140-65[20]
CuI (15)DMSO14025>80[20]
CuI (10)DMSO14025~80[20]
CuI (5)DMSO14030<80[20]

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Iodide

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), imidazole (1.2 mmol), CuI (10 mol%), a suitable ligand such as 8-hydroxyquinoline (20 mol%), and a base like K3PO4 (2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as DMF (3 mL).

  • Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere (e.g., argon) for the required time (e.g., 24 hours).[22]

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Diagram: Workflow for Optimizing Copper-Catalyzed N-Arylation

optimize_cu_arylation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions c1 Screen Copper Source (CuI, Cu(OAc)2, etc.) c2 Screen Ligand (e.g., 8-hydroxyquinoline) c1->c2 c3 Screen Base (K3PO4, Cs2CO3, etc.) c2->c3 cond1 Optimize Solvent (DMF, DMSO, etc.) c3->cond1 cond2 Optimize Temperature (e.g., 100-140 °C) cond1->cond2 analyze Analyze Yield (e.g., by LC-MS or GC-MS) cond2->analyze start Low Yield in Cu-Catalyzed N-Arylation start->c1 analyze->c1 Iterate end Optimized High-Yield Protocol analyze->end Acceptable Yield

Caption: A workflow diagram for the optimization of a copper-catalyzed N-arylation reaction.

Issue 3: Difficulty in purifying the imidazole derivative, leading to low isolated yield.

Possible Causes and Solutions:

  • Co-elution with Starting Materials or Side Products: The polarity of the desired product may be very similar to that of unreacted starting materials or byproducts, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Acid-Base Extraction: Imidazoles are basic and can be protonated with acid. An acid wash of the organic extract can move the imidazole product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified imidazole.

      • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system.

  • Product is Water-Soluble: Some imidazole derivatives, especially those with polar functional groups, may have significant water solubility, leading to losses during aqueous workups.

    • Solution: Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity of the aqueous layer and drive the product into the organic phase during extraction. Use a continuous liquid-liquid extractor for highly water-soluble products.

  • Formation of Regioisomers: In some syntheses, regioisomers can be formed which are often difficult to separate.

    • Solution: Selective precipitation of one regioisomer as a salt (e.g., with a strong acid) can be an effective purification strategy.[24]

This technical support center provides a starting point for troubleshooting common issues in imidazole synthesis. For more specific problems, consulting the primary literature for the particular reaction being performed is highly recommended.

References

Validation & Comparative

Comparative Analysis of the Antifungal Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of imidazole-based compounds, a class of molecules to which (1-pentyl-1H-imidazol-2-yl)methanol belongs. While specific experimental data for this compound is not extensively available in current literature, this document evaluates the well-established antifungal properties of structurally related imidazole derivatives against common fungal pathogens. The performance of these derivatives is compared with commercially available antifungal agents to provide a benchmark for their potential efficacy.

The imidazole core is a key feature in many marketed antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1][2] These agents function primarily by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, fungal cell death.[2] This guide will focus on the in vitro antifungal activity of various imidazole derivatives, presenting quantitative data and the experimental protocols used to determine their efficacy.

Comparative Antifungal Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table summarizes the MIC values of several imidazole derivatives against various fungal strains, with Fluconazole, a widely used antifungal drug, included for comparison. Lower MIC values indicate greater potency.

Compound/DrugFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Biphenyl ester derivative 6cCandida albicans1.7 ± 1.4[3]
Biphenyl ester derivative 6cnon-albicans Candida species1.9 ± 2.0[3]
Imidazole derivative 3eRhizoctonia solani>1000 (99% inhibition at 1.0 mg/mL)[4]
Imidazole derivative 3ePhytophthora nicotianae>500 (42% inhibition at 0.5 mg/mL)[4]
FluconazoleCandida albicans- (Used as reference drug)[2]
FluconazoleAspergillus niger- (Used as reference drug)[2]
FluconazoleCryptococcus neoformans- (Used as reference drug)[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal properties of imidazole derivatives.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline or broth and adjusted to a concentration of approximately 5 x 10^2 to 2.5 x 10^3 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The imidazole derivatives and reference antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This is typically assessed by visual inspection or by measuring the optical density using a microplate reader.

Hyphal Measurement Assay for Antifungal Activity

This method is used to assess the inhibitory effect of compounds on the growth of filamentous fungi.

  • Preparation of Fungal Plugs: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony on an agar plate.

  • Inoculation: The mycelial plug is placed in the center of a fresh agar plate containing the test compound at a specific concentration. A control plate without the test compound is also prepared.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus for a defined period.

  • Measurement of Inhibition: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the workflow for antifungal susceptibility testing and the mechanism of action of azole antifungals.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Compound_Dilution Compound Dilution Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Azole_Antifungal_Mechanism Azole Azole Antifungal (e.g., Imidazole Derivative) Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Azole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Mechanism of Action of Azole Antifungal Drugs.

References

Comparative Analysis of (1-pentyl-1H-imidazol-2-yl)methanol in the Landscape of Bioactive Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the potential therapeutic properties of the novel compound, (1-pentyl-1H-imidazol-2-yl)methanol, placed in the context of other well-researched imidazole derivatives. While direct experimental data for this compound is not extensively available in public literature, its structural features—a pentyl chain at the N1 position and a hydroxymethyl group at the C2 position—suggest potential for significant biological activity. This analysis draws upon existing data from analogous compounds to project its likely performance and guide future research.

Overview of Imidazole Compounds' Biological Activities

Imidazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological effects, including antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The versatility of the imidazole ring allows for diverse substitutions, leading to compounds with tailored biological functions.[4]

Potential Antifungal Activity

Many antifungal agents, such as clotrimazole and miconazole, are based on an imidazole core.[3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N-alkylation in imidazole derivatives is a common feature in many antifungal drugs. The pentyl group in this compound could enhance its lipophilicity, potentially facilitating its penetration into fungal cell membranes.

Table 1: Comparative Antifungal Activity of Selected Imidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
ClotrimazoleCandida albicans0.125 - 2 µg/mL[2]
MiconazoleCandida albicans0.03 - 4 µg/mL[3]
1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative (Compound 15)Candida albicans0.125 µg/mL[2]
1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative (Compound 19)Resistant C. glabrata0.25 µg/mL[2]
This compound Not Yet DeterminedNot Yet Determined-

Potential Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated potent anti-inflammatory properties.[1] Some compounds exhibit their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound could allow it to interact with the active sites of these enzymes.

Table 2: Comparative Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundModelEfficacyMechanism of ActionReference
1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanolMurine skin inflammationPotent, dose-dependentInhibition of cytochrome P450[1]
Indomethacin (Reference Drug)Carrageenan-induced paw edema in rats-COX inhibitor[5]
This compound Not Yet DeterminedNot Yet DeterminedNot Yet Determined-

Potential Anticancer Activity

The imidazole moiety is present in several anticancer drugs, such as dacarbazine and nilotinib.[4] These compounds can act through various mechanisms, including DNA alkylation, kinase inhibition, and disruption of microtubule assembly.[3][4] The cytotoxicity of novel imidazole derivatives is often evaluated against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell LineIC50 ValueMechanism of ActionReference
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineHuman cancer cells0.05 µMInterference with colchicine binding sites of tubulins[3]
Di(3-thienyl)methanolT98G (brain cancer)Growth inhibition at >20 µg/mLInduces cell death and cytogenetic damage[6]
This compound Not Yet DeterminedNot Yet DeterminedNot Yet Determined-

Experimental Protocols

To ascertain the biological activities of this compound, a series of well-established in vitro and in vivo assays would be required.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various fungal strains.

Methodology: A broth microdilution method is commonly employed.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans).

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of the compound in a rat model.

Methodology:

  • Administer this compound orally or intraperitoneally to a group of rats. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Visualizing Methodologies and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis This compound Synthesis & Purification Antifungal Antifungal Assays (MIC Determination) Synthesis->Antifungal AntiInflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) Synthesis->AntiInflammatory Anticancer Anticancer Assays (MTT Assay) Synthesis->Anticancer Data Data Collection & Analysis (IC50, MIC, % Inhibition) Antifungal->Data AntiInflammatory->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Antifungal_Mechanism Imidazole This compound P450 Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Imidazole->P450 Inhibits Ergosterol Ergosterol Synthesis P450->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->P450 Substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to

Caption: Postulated mechanism of antifungal action for imidazole compounds.

Conclusion

While this compound remains a novel compound with uncharacterized biological activity, its structural similarity to known bioactive imidazole derivatives suggests it holds promise as a candidate for further investigation. The presence of the N-pentyl group may enhance its lipophilicity and cell permeability, while the 2-hydroxymethyl group could be involved in key binding interactions with biological targets. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its potential antifungal, anti-inflammatory, and anticancer properties. Further research is warranted to fully elucidate the therapeutic potential of this and other related imidazole compounds.

References

A Comparative Guide to (1-pentyl-1H-imidazol-2-yl)methanol and Other N-Alkyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (1-pentyl-1H-imidazol-2-yl)methanol and related N-alkylated imidazole compounds. The information presented is based on available experimental data and aims to inform research and development in the fields of antifungal, anticancer, and enzyme inhibition studies.

Introduction to Alkyl-Imidazoles

Imidazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents. The biological activity of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring. This guide focuses on N-alkylated imidazoles, particularly comparing the effects of varying alkyl chain lengths on their biological performance.

Comparative Analysis of Biological Activities

The biological activities of N-alkyl imidazoles are closely linked to the length of the alkyl chain at the N-1 position. This structural feature influences the lipophilicity and, consequently, the interaction of these compounds with biological targets.

Antifungal Activity

N-alkyl imidazole derivatives are known for their antifungal properties, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungal cell membranes.[1][2] The structure-activity relationship (SAR) studies reveal that the substituent at the N-1 position of the imidazole ring is a key determinant of antifungal potency.[3]

Anticancer Activity

Several imidazole derivatives have been investigated for their potential as anticancer agents.[6][7] The mechanism of action can vary, including the inhibition of enzymes like heme oxygenase and interference with DNA synthesis.[8] A study on N-alkyl-nitroimidazoles demonstrated that the length of the N-alkyl chain can influence antitumor activity. For instance, against the A549 human lung carcinoma cell line, an increase in the alkyl chain length was found to decrease the cytotoxic activity.[8] This highlights the importance of the alkyl substituent in dictating the anticancer efficacy and selectivity of these compounds.

Cytochrome P450 Inhibition

Imidazole-containing compounds are well-known inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs.[9][10] This inhibitory activity is the basis for the antifungal mechanism of azoles but can also lead to drug-drug interactions. The N-substituent of the imidazole ring plays a role in the potency and selectivity of CYP inhibition. While specific IC50 values for this compound are not available, it is anticipated that like other N-alkyl imidazoles, it would exhibit inhibitory activity against various CYP isoforms.

Data Summary

Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison is challenging. The following table summarizes the general trends observed for N-alkyl imidazoles based on available literature.

Biological ActivityCompound ClassAlkyl Chain LengthGeneral Trend in ActivityReference
Antifungal 1-Alkyl-3-methylimidazolium derivativesIncreasing up to C12-C16Increased activity[4][5]
Anticancer N-Alkyl-nitroimidazolesIncreasingDecreased activity (A549 cells)[8]
Enzyme Inhibition Imidazole derivatives-Potent inhibitors of CYP enzymes[9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are summaries of standard protocols used to evaluate the biological activities of imidazole derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Wells Fungal_Inoculum->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Visual_Reading Visually or Spectrophotometrically Determine Growth Incubation->Visual_Reading MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Reading->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Protocol Details:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cell Viability Assay (MTT Assay) for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72h Compound_Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cell Viability Assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes Incubation_Mix Incubate Microsomes, Substrate, and Inhibitor Microsomes->Incubation_Mix Substrate Prepare CYP-specific Substrate Substrate->Incubation_Mix Inhibitor Prepare Test Compound (Inhibitor) Inhibitor->Incubation_Mix Reaction_Start Initiate Reaction with NADPH Incubation_Mix->Reaction_Start Reaction_Stop Stop Reaction (e.g., with Acetonitrile) Reaction_Start->Reaction_Stop LC_MS_Analysis Analyze Metabolite Formation by LC-MS/MS Reaction_Stop->LC_MS_Analysis IC50_Calculation Calculate IC50 Value LC_MS_Analysis->IC50_Calculation

Caption: Workflow for Cytochrome P450 Inhibition Assay.

Protocol Details:

  • Incubation Mixture: A mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations is prepared in a buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.

  • Incubation: The reaction is allowed to proceed for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

  • Analysis: The formation of the metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation is calculated as the IC50 value.

Signaling Pathways

The biological effects of imidazole derivatives are mediated through their interaction with specific signaling pathways.

Antifungal Mechanism: Ergosterol Biosynthesis Pathway

The primary mechanism of action for azole antifungals is the disruption of the ergosterol biosynthesis pathway in fungi.

Ergosterol_Pathway cluster_inhibition Inhibition Point Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Alkyl_Imidazoles N-Alkyl Imidazoles Alkyl_Imidazoles->CYP51 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by N-Alkyl Imidazoles.

By inhibiting CYP51, N-alkyl imidazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane integrity.

Conclusion

N-alkyl imidazole derivatives, including this compound, represent a promising class of compounds with a range of biological activities. The length of the N-alkyl chain is a critical determinant of their antifungal and anticancer properties. While specific experimental data for this compound remains limited, the general structure-activity relationships observed for this class of compounds suggest that it likely possesses antifungal and enzyme-inhibitory properties. Further experimental evaluation of a homologous series of 1-alkyl-2-(hydroxymethyl)imidazoles is warranted to fully elucidate their therapeutic potential and to establish a more precise understanding of the impact of alkyl chain length on their biological performance. The provided experimental protocols and pathway diagrams serve as a foundation for such future investigations.

References

Unveiling the Catalytic Potential of (1-pentyl-1H-imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the potential efficacy of (1-pentyl-1H-imidazol-2-yl)methanol as a catalyst, placed in the context of other established imidazole-based catalytic systems. While direct experimental data for the catalytic activity of this compound is not yet present in published literature, this document extrapolates its potential based on the performance of structurally similar compounds and provides a framework for its evaluation.

The core of this analysis focuses on a well-documented and synthetically important transformation: the three-component synthesis of 2,4,5-trisubstituted imidazoles. This reaction serves as a benchmark for comparing the performance of various catalysts.

Comparison of Catalytic Performance

The efficiency of a catalyst is paramount. The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, offering a baseline against which the performance of novel catalysts like this compound could be measured.

CatalystAldehyde1,2-Dicarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
CuI (15 mol%)4-ChlorobenzaldehydeBenzoinn-ButanolReflux25 min92[1][2]
CuI (15 mol%)BenzaldehydeBenziln-ButanolReflux30 min95[1][2]
CuO Nanoparticles (15 mol%)4-ChlorobenzaldehydeBenzilEthanol80-94[3]
CuCl2·2H2O (10 mol%)4-MethoxybenzaldehydeBenzilSolvent-free (Microwave)-12 min92[4]
HBF4–SiO2BenzaldehydeBenzilSolvent-free8015 min98[5]
Benzethonium chloride (10 mol%)BenzaldehydeBenzilEtOH-H2O (1:1)70-High[6]

(Note: Reaction times and yields can vary based on the specific substrates and detailed reaction conditions.)

Based on the available data for other N-alkylated imidazole derivatives, it is hypothesized that this compound could act as a competent ligand or organocatalyst. The presence of the N-pentyl group may enhance its solubility in organic solvents, potentially influencing reaction kinetics. The 2-hydroxymethyl group could participate in the catalytic cycle, possibly through hydrogen bonding or coordination with a metal center.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the target catalyst and its application in the benchmark reaction are provided below.

Synthesis of this compound

While a specific synthesis for this compound is not reported, a plausible route can be adapted from the synthesis of structurally similar compounds, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[7]

Step 1: N-Alkylation of Imidazole. Imidazole is reacted with 1-bromopentane in the presence of a base like sodium hydride in a suitable solvent such as THF to yield 1-pentyl-1H-imidazole.

Step 2: Lithiation and Reaction with a Formylating Agent. 1-pentyl-1H-imidazole is then treated with a strong base like n-butyllithium at low temperature (-78 °C) to deprotonate the C2 position. The resulting lithiated species is reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 1-pentyl-1H-imidazole-2-carbaldehyde.

Step 3: Reduction. The aldehyde is subsequently reduced to the corresponding alcohol, this compound, using a reducing agent like sodium borohydride in methanol.

Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

The following is a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper catalyst, which can be adapted to test the efficacy of this compound, likely in combination with a copper salt.[1][2]

Materials:

  • Aldehyde (1 mmol)

  • Benzil or Benzoin (1 mmol)

  • Ammonium acetate (3 mmol)

  • Catalyst (e.g., CuI, 15 mol%)

  • Solvent (e.g., n-butanol, 7 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde, benzil or benzoin, ammonium acetate, and the catalyst.

  • Add the solvent to the mixture.

  • Reflux the reaction mixture with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the solid product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4,5-trisubstituted imidazole.

Visualizing the Process

To better understand the chemical processes and experimental setup, the following diagrams are provided.

Reaction_Pathway Aldehyde Aldehyde Intermediate_A Amine Intermediate Aldehyde->Intermediate_A + NH3 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate_A Benzil Benzil Intermediate_C Condensed Intermediate Benzil->Intermediate_C + Intermediate_B Catalyst Catalyst (e.g., Imidazole derivative + Cu(I)) Catalyst->Intermediate_C Intermediate_B Diamine Intermediate Intermediate_A->Intermediate_B + NH3 Product 2,4,5-Trisubstituted Imidazole Intermediate_C->Product - 2H2O + Oxidation

Caption: Proposed reaction pathway for the synthesis of 2,4,5-trisubstituted imidazoles.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Combine Aldehyde, Benzil, Ammonium Acetate, and Catalyst Solvent Add Solvent (e.g., n-butanol) Reactants->Solvent Reflux Reflux with Stirring Solvent->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Precipitation Pour into Crushed Ice Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product Pure 2,4,5-Trisubstituted Imidazole Recrystallization->Final_Product Monitoring->Cooling Reaction Complete

Caption: General experimental workflow for catalyst screening.

References

In Vitro Efficacy of (1-pentyl-1H-imidazol-2-yl)methanol: A Comparative Analysis with Structurally Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the potential in vitro activities of (1-pentyl-1H-imidazol-2-yl)methanol against relevant benchmarks. Due to the limited publicly available data on this specific molecule, this analysis focuses on in vitro studies of structurally similar N-alkyl and 2-substituted imidazole derivatives to extrapolate potential efficacy and guide future research. The primary activities explored are antifungal and cytotoxic effects, which are prominent areas of investigation for imidazole-based compounds.

Comparative Analysis of In Vitro Antifungal Activity

Imidazole derivatives are a well-established class of antifungal agents.[1] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][2] The in vitro antifungal activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific MIC values for this compound are not available in the reviewed literature, studies on other N-alkyl imidazole derivatives provide insights into the potential impact of the pentyl group. Research has shown that the length of the N-alkyl chain can significantly influence the antifungal and antibacterial activity of 1-alkylimidazoles. For instance, one study indicated that antibacterial effects increase as the number of carbons in the alkyl chain increases up to nine.[3]

Below is a table summarizing the in vitro antifungal activity of various imidazole derivatives against different fungal strains, providing a basis for comparison.

Compound/Derivative ClassFungal Strain(s)Key FindingsReference(s)
Miconazole Candida albicans, Candida tropicalis, Cryptococcus neoformansMICs vary by species; C. neoformans is generally more susceptible than C. albicans.[4]
Ketoconazole Pathogenic yeasts and fungiInhibitory concentrations range from 0.1 to 64 mg/L.[2]
Novel Imidazole Derivatives Candida speciesNewly synthesized derivatives with dithiocarbamate scaffolds show promising anti-Candida activity.[1]
1-Alkyl-4-(3,4-dichlorophenyl)imidazoles Trichophyton speciesn-propyl, n-butyl, and isobutyl derivatives were among the most active.
2-(1H-imidazol-1-yl)-1-phenylethanol derivatives Candida speciesAromatic biphenyl ester derivatives were more active than fluconazole.

Comparative Analysis of In Vitro Cytotoxic Activity

The cytotoxic potential of imidazole derivatives is another critical area of investigation, particularly for the development of novel anticancer agents. In vitro cytotoxicity is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is determined to quantify the cytotoxic potency of a compound.

Studies on N-alkyl-substituted imidazoles have revealed that the nature and length of the alkyl chain can impact cytotoxicity. For example, a study on N-alkyl-nitroimidazoles demonstrated that increasing the length of the N-alkyl chain from methyl to butyl decreased the antitumor activity against the A549 lung cancer cell line.[5][6] Conversely, other research on imidazolium silver complexes showed that the position of the alkyl group on the imidazole scaffold significantly influences cytotoxicity against acute myeloid leukaemia cell lines.[7]

The following table presents a summary of the in vitro cytotoxic activity of various imidazole derivatives.

Compound/Derivative ClassCell Line(s)AssayKey FindingsReference(s)
N-Alkyl-Nitroimidazoles MDA-MB-231 (breast cancer), A549 (lung cancer)MTT AssayLC50 as low as 16.7 µM in MDA-MB-231 cells. Activity in A549 cells decreased with increasing alkyl chain length.[5][6]
Imidazolium Silver Complexes HL-60 and MOLM-13 (acute myeloid leukaemia)Not specifiedCytotoxicity varied with the position of the alkyl group on the imidazole ring.[7]
Imide-N-alkyl Semicarbazones Murine and human leukemia cellsNot specifiedDemonstrated potent cytotoxicity.[8]
Imidazole-Derived Alkyl and Aryl Ethers Colon cancer and brain tumor cell linesNot specifiedSome derivatives showed cytotoxic effects on both types of cancer cells.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are generalized protocols for common assays used to evaluate the antifungal and cytotoxic activities of imidazole derivatives, based on the reviewed literature.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compound is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.[1][10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.[5][6]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the primary mechanism of action for antifungal imidazoles, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilution of Test Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of MIC Incubation->MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seeding Cell Seeding in 96-well Plate Treatment Treatment with Test Compound Seeding->Treatment MTT_add Addition of MTT Reagent Treatment->MTT_add Solubilization Solubilization of Formazan MTT_add->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance IC50 Calculation of IC50 Absorbance->IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Antifungal_Mechanism Imidazole This compound & Other Imidazole Antifungals CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 inhibition Ergosterol Ergosterol CYP51->Ergosterol conversion Lanosterol Lanosterol Lanosterol->CYP51 substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane essential component

Caption: Proposed Antifungal Mechanism of Action.

References

The Influence of the Pentyl Group on the Biological Activity of Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties. The introduction of various substituents onto the imidazole ring allows for the fine-tuning of these activities. This guide focuses on the structure-activity relationship (SAR) of pentyl-imidazole derivatives, exploring how the incorporation of a five-carbon alkyl chain influences their biological effects. While a comprehensive comparative analysis of all pentyl-imidazole regioisomers is limited by available literature, this guide synthesizes existing data on alkyl-substituted imidazoles to provide insights into the role of the pentyl group.

Structure-Activity Relationship of Alkyl-Substituted Imidazoles

The position and nature of alkyl substituents on the imidazole ring play a crucial role in determining the biological activity of the resulting derivatives. Generally, the introduction of alkyl chains, such as a pentyl group, can significantly impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

N-Alkylation vs. C-Alkylation:

  • N-Alkylation: The substitution of an alkyl group at one of the nitrogen atoms (N-1 or N-3) of the imidazole ring is a common strategy in drug design. Studies have shown that increasing the length of the N-alkyl chain can influence the biological activity. For instance, in some series of imidazole derivatives, antibacterial activity has been observed to increase with the length of the alkyl chain up to nine carbons. This suggests that an N-pentyl substituent may contribute favorably to the antimicrobial properties of an imidazole derivative.

  • C-Alkylation: The introduction of an alkyl group at one of the carbon atoms (C-2, C-4, or C-5) of the imidazole ring also modulates biological activity. For example, a study on purine analogs, which contain an imidazole ring, revealed that substitution with a 3-pentyl group at the N-9 position (analogous to N-1 in imidazole) led to increased antiproliferative activity. This highlights the potential of C-pentyl substitution in the development of anticancer agents.

Comparative Biological Data of Pentyl-Imidazole Derivatives and Related Analogs

Direct comparative data for a series of pentyl-imidazole isomers is scarce. However, by examining studies that include pentyl-substituted imidazoles or related long-chain alkyl derivatives, we can draw inferences about their potential activities.

Compound/Derivative ClassBiological ActivityKey Findings & Quantitative Data
1-Pentyl-4,5-diphenyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole Anticancer (Gastric Adenocarcinoma)Demonstrated a significant ability to reduce the viability of AGS gastric adenocarcinoma cells at a concentration of 10 μM.[1]
N-Alkyl Imidazole Derivatives AntibacterialAntibacterial effects of 1-alkyl imidazole derivatives increase as the number of carbons in the alkyl chain increases up to nine carbons.[2]
Purine Analogs with 3-Pentyl Group AntiproliferativeSubstitution with a 3-pentyl group at the N-9 position resulted in increased antiproliferative activity against various cancer cell lines.[3]
Diimidazole Analogues with 4,4-dimethylpentyl Group PCSK9 and HMG-CoA Reductase InhibitionA diimidazole derivative containing a 4,4-dimethylpentyl group showed inhibitory activity against both PCSK9 and HMG-CoA reductase, with IC50 values in the micromolar range.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Materials:

  • RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • 96-well microtiter plates.

  • Fungal inoculum, adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Pentyl-imidazole derivatives and control antifungal drugs.

Procedure:

  • Prepare serial twofold dilutions of the pentyl-imidazole derivatives and control drugs in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., AGS, MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS).

  • 96-well plates.

  • Pentyl-imidazole derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pentyl-imidazole derivatives for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanism of Action and Experimental Workflow

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Mechanism of Antifungal Imidazole Derivatives cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Pentyl-Imidazole Pentyl-Imidazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Pentyl-Imidazole->Lanosterol 14α-demethylase (CYP51) Inhibition Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Inhibition of Lanosterol 14α-demethylase by Pentyl-Imidazole Derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of newly synthesized pentyl-imidazole derivatives.

Caption: General experimental workflow for the evaluation of pentyl-imidazole derivatives.

References

Comparative analysis of synthesis methods for imidazole alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazole alcohols is a critical step in the creation of novel therapeutics and functional materials. The imidazole core is a key pharmacophore, and the addition of a hydroxyl group provides a handle for further functionalization and can significantly influence the molecule's biological activity. This guide provides a comparative analysis of three prominent methods for synthesizing imidazole alcohols: the Radziszewski reaction, the reduction of imidazole ketones, and the Grignard reaction.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsReagents & ConditionsYieldReaction TimeAdvantagesDisadvantages
Radziszewski Reaction 1,2-Dicarbonyl compound, Aldehyde with a hydroxyl group (or precursor), Ammonia/Ammonium saltTypically reflux in a solvent like ethanol or acetic acid.Moderate (e.g., ~44% for a related imidazole)4 - 24 hoursOne-pot synthesis, readily available starting materials.Can result in mixtures of products, moderate yields, and requires functionalized aldehydes.
Reduction of Imidazole Ketones Imidazole ketoneSodium borohydride (NaBH₄), Cerium(III) chloride (CeCl₃·7H₂O), EthanolHigh (85-98%)10 - 60 minutesHigh yields, fast reaction times, mild conditions, regioselective for 1,2-reduction of α,β-unsaturated ketones.[1]Requires the prior synthesis of the imidazole ketone precursor.
Grignard Reaction N-protected imidazole-carboxaldehyde, Grignard reagent (e.g., Alkyl/Aryl-magnesium halide)Anhydrous ether or THF, followed by acidic workup.Good to Excellent (typically >70%)1 - 3 hoursVersatile for introducing various substituents, generally high yielding.Requires protection of the imidazole N-H and the aldehyde, and strictly anhydrous conditions.

In Focus: Synthesis Methodologies and Protocols

This section details the experimental protocols for each of the three synthesis methods, providing a practical guide for laboratory application.

Radziszewski Reaction

The Radziszewski reaction is a classic multicomponent reaction for imidazole synthesis.[2] To produce an imidazole alcohol, a starting material bearing a hydroxyl group is incorporated.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-1H-imidazole (as a representative example)

A mixture of glyoxal (1,2-dicarbonyl compound), an aldehyde bearing a hydroxyl group (e.g., glycolaldehyde), and a source of ammonia (e.g., ammonium acetate) are refluxed in a suitable solvent such as ethanol or acetic acid. For the synthesis of 2-(furan-2-yl)-1H-imidazole, the reaction of furfural, glyoxal, and ammonium hydroxide in ethanol at reflux for 4 hours yielded the product at 44%.[3] A similar approach could be envisioned for the synthesis of imidazole alcohols.

Reduction of Imidazole Ketones

This method involves the reduction of a pre-synthesized imidazole ketone to the corresponding alcohol. The use of sodium borohydride in the presence of cerium chloride (Luche reduction) allows for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols in high yields.[1]

Experimental Protocol: Synthesis of (Benz)imidazole-allyl Alcohol Derivatives [1]

To a suspension of the (benz)imidazole-ketone derivative (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol, 0.18 g) in ethanol (4 mL) at 0 °C, solid NaBH₄ (1.2 mmol, 0.045 g) is added. The reaction mixture is stirred under a nitrogen atmosphere at room temperature and monitored by TLC. Upon completion, the solvent is removed by rotary evaporation. The residue is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and evaporated under reduced pressure to yield the imidazole alcohol. This procedure has been reported to produce yields in the range of 85-98% within 10 to 60 minutes.[1]

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. In the context of imidazole alcohols, a Grignard reagent is reacted with an N-protected imidazole-carboxaldehyde.

Experimental Protocol: Synthesis of an Imidazole Alcohol via Grignard Reaction

This is a generalized protocol, as a specific literature procedure for this exact transformation with yield data was not identified in the search results. It combines protocols for the formation of the aldehyde and general Grignard reactions.

Step 1: Synthesis of N-protected Imidazole-2-carboxaldehyde. The imidazole N-H is first protected with a suitable protecting group (e.g., trityl or benzoyl) to prevent it from reacting with the Grignard reagent. The protected imidazole is then lithiated and reacted with a formylating agent to introduce the aldehyde group.[4]

Step 2: Grignard Reaction. To a solution of the N-protected imidazole-carboxaldehyde in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent (e.g., methylmagnesium bromide in ether) is added dropwise at 0 °C. The reaction is typically stirred for 1-3 hours at room temperature.[5][6]

Step 3: Workup and Deprotection. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The protecting group is then removed under appropriate conditions (e.g., mild acid for a trityl group) to yield the final imidazole alcohol.

Visualizing the Chemistry: Reaction Pathways and Biological Context

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and a relevant biological pathway involving an imidazole-containing compound.

radziszewski_reaction dicarbonyl 1,2-Dicarbonyl Compound imidazole_alcohol Imidazole Alcohol dicarbonyl->imidazole_alcohol aldehyde Aldehyde (with OH group) aldehyde->imidazole_alcohol ammonia Ammonia ammonia->imidazole_alcohol

Radziszewski Reaction for Imidazole Alcohols

reduction_reaction imidazole_ketone Imidazole Ketone imidazole_alcohol Imidazole Alcohol imidazole_ketone->imidazole_alcohol Reduction reducing_agent NaBH4 / CeCl3·7H2O reducing_agent->imidazole_alcohol

Reduction of Imidazole Ketones

grignard_reaction protected_aldehyde N-Protected Imidazole Carboxaldehyde intermediate Magnesium Alkoxide Intermediate protected_aldehyde->intermediate grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->intermediate deprotection Deprotection intermediate->deprotection Acidic Workup imidazole_alcohol Imidazole Alcohol deprotection->imidazole_alcohol

Grignard Synthesis of Imidazole Alcohols

Biological Significance: The Histidine to Histamine Pathway

The imidazole ring is a fundamental component of the amino acid histidine. In a key biological process, histidine is converted to histamine, a vital signaling molecule in the immune response and neurotransmission. This conversion is catalyzed by the enzyme histidine decarboxylase.[7]

histamine_pathway histidine L-Histidine hdc Histidine Decarboxylase (HDC) histidine->hdc histamine Histamine hdc->histamine co2 CO2 hdc->co2 releases

Decarboxylation of Histidine to Histamine

Conclusion

The choice of synthesis method for imidazole alcohols depends on several factors, including the desired substitution pattern, required yield, and available starting materials. The reduction of imidazole ketones offers a rapid and high-yielding route, provided the ketone precursor is accessible. The Grignard reaction provides versatility in introducing a wide range of substituents, though it requires careful control of reaction conditions. The Radziszewski reaction, while being a classic one-pot method, may offer lower yields and less control over the product distribution. By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy for their specific synthetic goals.

References

Benchmarking Novel Imidazole-Based Compounds: A Comparative Guide to Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for evaluating the inhibitory potential of novel imidazole-containing compounds, such as (1-pentyl-1H-imidazol-2-yl)methanol, against known inhibitors of Cytochrome P450 (CYP) enzymes. Due to the absence of publicly available experimental data for this compound, this document serves as a reference framework. The provided data on established inhibitors allows for the contextualization of new findings and aids in the assessment of potential drug-drug interactions.

The imidazole moiety is a common structural feature in many pharmaceuticals and is known to interact with various enzymes, including the CYP superfamily.[1][2][3] Inhibition of CYP enzymes, particularly CYP3A4, is a critical aspect of drug development as it can lead to significant drug-drug interactions.[4] This guide focuses on the inhibitory effects of well-characterized imidazole-based compounds on CYP3A4, the most abundant human CYP enzyme involved in the metabolism of a large number of drugs.[4]

Comparative Inhibitory Activity of Known Imidazole-Based Compounds against CYP3A4

The following table summarizes the inhibitory potency (K_i_ or IC_50_ values) of several well-known imidazole-containing drugs against human CYP3A4. Lower values indicate higher inhibitory potency.

CompoundTypeK_i_ (µM)IC_50_ (µM)Reference
KetoconazoleAntifungal0.01 - 0.20.04[5][6]
ClotrimazoleAntifungal0.02-[5]
MiconazoleAntifungal0.03-[5]
TioconazoleAntifungal0.02-[5]
SulconazoleAntifungal--[5]
CimetidineH2 Blocker-45
SecnidazoleAntibiotic-3722[7]

Note: K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are measures of inhibitor potency. While related, they are not always directly comparable as IC_50_ values can be influenced by experimental conditions.

Experimental Protocols

A standardized in vitro assay is crucial for determining the inhibitory potential of a test compound on CYP3A4 activity. Below is a representative experimental protocol for a fluorometric CYP3A4 inhibition assay.

Protocol: Fluorometric CYP3A4 Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC_50_) of a test compound against human recombinant CYP3A4.

2. Materials:

  • Human recombinant CYP3A4 enzyme

  • CYP3A4 substrate (e.g., a fluorogenic probe)

  • NADPH generating system (or β-NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., Ketoconazole) as a positive control

  • Solvent for test compound (e.g., DMSO, acetonitrile)[4]

  • 96-well microplate

  • Microplate reader with fluorescence detection capabilities

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Prepare serial dilutions of the test compound and positive control to achieve a range of final assay concentrations.

    • Prepare a reaction buffer containing potassium phosphate and the NADPH generating system.

    • Prepare the CYP3A4 enzyme and substrate solutions in the reaction buffer.

  • Assay Protocol:

    • Add the test compound dilutions or the positive control to the wells of the 96-well plate.

    • Add the human recombinant CYP3A4 enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period.[8]

    • The rate of fluorescence increase corresponds to the rate of substrate metabolism.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC_50_ value by fitting the data to a suitable dose-response curve.

Visualizations

Mechanism of CYP Inhibition by Imidazole Compounds

The inhibitory activity of many imidazole-containing compounds is due to the coordination of one of the imidazole nitrogen atoms to the heme iron atom within the active site of the Cytochrome P450 enzyme. This interaction prevents the binding and subsequent metabolism of the enzyme's normal substrates.

Caption: General mechanism of competitive inhibition of Cytochrome P450 by an imidazole-based compound.

Experimental Workflow for IC_50_ Determination

The following diagram outlines the key steps in determining the IC_50_ value of a test compound for CYP3A4 inhibition.

IC50_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and CYP3A4 Enzyme to Microplate Wells A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Fluorogenic Substrate C->D E Measure Fluorescence Over Time D->E F Calculate Percent Inhibition E->F G Plot Inhibition vs. Concentration and Determine IC50 F->G

Caption: Workflow for determining the IC50 of a test compound against CYP3A4.

References

Cross-reactivity studies of (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Biological Activities of Imidazole Derivatives

Imidazole-based compounds are known for their wide range of biological activities, which stems from their ability to interact with various molecular targets.[1] This inherent biological versatility suggests a potential for cross-reactivity. The following table summarizes the activities of several imidazole derivatives, highlighting their diverse targets and potential for off-target effects.

Compound Class/DerivativePrimary Activity/TargetOther Observed Activities/TargetsPotential for Cross-Reactivity
General Imidazole Derivatives Anticancer, Antimicrobial, Anti-inflammatory[2]Inhibition of key enzymes, modulation of intracellular signaling pathways, induction of apoptosis.[1]High, due to interaction with diverse molecular targets involved in various diseases.[1]
Diimidazole Analogues PCSK9 Inhibition[3]HMG-CoA Reductase Inhibition[3]Demonstrated dual-inhibitory activity suggests a likelihood of cross-reacting with other enzymes in related pathways.
2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives Antifungal (Candida species)[4][5]Antiprotozoal (Trypanosoma cruzi)[6][7]The structural similarity to known CYP51 inhibitors points to potential cross-reactivity with other CYP enzymes.[6][7]
Benzimidazole Derivatives Antifungal (Botrytis cinerea, Sclerotinia sclerotiorum)[8]Antimicrobial, Antioxidant[9]Broad-spectrum activity against different fungal and bacterial species indicates a potential for interacting with conserved targets across organisms.
(1-methyl-5-nitro-1H-imidazol-2-yl)methanol Starting material for 5-nitroimidazole synthesis[10]Precursor to compounds with activity against Clostridium difficile and Leishmania.[10]Derivatives show a range of antimicrobial activities, suggesting the core structure can be modified to interact with various pathogen-specific targets.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of (1-pentyl-1H-imidazol-2-yl)methanol, a systematic experimental approach is required. The following protocols are based on established methods for assessing compound specificity and off-target effects.[11][12][13]

In Vitro Binding Assays
  • Objective: To determine the binding affinity of the compound to a panel of receptors, enzymes, and other proteins.

  • Methodology:

    • Target Selection: A panel of targets should be selected based on sequence homology to the intended target and known off-targets of other imidazole derivatives. This can be guided by in silico homology searches.[13]

    • Assay Format: Utilize high-throughput screening platforms such as radioligand binding assays, fluorescence polarization, or surface plasmon resonance.

    • Procedure:

      • The test compound, this compound, is incubated with the selected target proteins at various concentrations.

      • A known ligand for each target is used as a positive control and for competition assays.

      • The binding affinity (e.g., Ki, IC50) is calculated for each target.

    • Data Analysis: Results are analyzed to identify any significant binding to off-target proteins.

Enzyme Inhibition Assays
  • Objective: To measure the inhibitory activity of the compound against a panel of enzymes.

  • Methodology:

    • Enzyme Panel: Select a panel of enzymes, particularly those from the same family as the primary target (e.g., cytochrome P450s if CYP51 is the target).

    • Assay:

      • Enzymatic reactions are initiated in the presence of varying concentrations of this compound.

      • The rate of product formation or substrate depletion is measured using spectrophotometric, fluorometric, or mass spectrometric methods.

    • Data Analysis: The IC50 values are determined for each enzyme to quantify the inhibitory potency and selectivity.

Cellular Assays
  • Objective: To assess the functional consequences of compound binding in a cellular context.

  • Methodology:

    • Cell Lines: Use a panel of cell lines representing different tissues and expressing various potential targets.

    • Phenotypic Screening: Monitor for a range of cellular responses, such as changes in morphology, proliferation, apoptosis, and signaling pathway activation.

    • Signaling Pathway Analysis: Employ techniques like Western blotting, reporter gene assays, or phospho-protein arrays to determine if the compound modulates unintended signaling pathways.[11]

In Vivo Studies
  • Objective: To evaluate the cross-reactivity and off-target effects in a whole organism.

  • Methodology:

    • Animal Models: Administer the compound to appropriate animal models.

    • Toxicology and Histopathology: Conduct comprehensive toxicological assessments, including clinical observations, blood chemistry, and histopathological examination of a wide range of tissues.

    • Biodistribution: Use radiolabeled compounds to determine the tissue distribution and identify potential sites of off-target accumulation.

Visualizing Potential Cross-Reactivity

Signaling Pathway Interactions

The diagram below illustrates how a hypothetical imidazole derivative, including this compound, could interact with multiple signaling pathways, leading to cross-reactivity. Imidazole derivatives have been shown to modulate pathways involved in cancer, inflammation, and metabolic diseases.[1][2]

G cluster_0 Cellular Environment cluster_1 Potential Targets cluster_2 Cellular Response Imidazole_Derivative This compound (or other derivatives) Target_A Primary Target (e.g., Fungal CYP51) Imidazole_Derivative->Target_A Target_B Off-Target 1 (e.g., Human CYP Enzyme) Imidazole_Derivative->Target_B Target_C Off-Target 2 (e.g., Kinase) Imidazole_Derivative->Target_C Target_D Off-Target 3 (e.g., GPCR) Imidazole_Derivative->Target_D Therapeutic_Effect Desired Therapeutic Effect (e.g., Antifungal Activity) Target_A->Therapeutic_Effect Adverse_Effect_1 Adverse Effect (e.g., Drug Metabolism Interference) Target_B->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect (e.g., Altered Cell Signaling) Target_C->Adverse_Effect_2 Adverse_Effect_3 Adverse Effect (e.g., Unintended Physiological Response) Target_D->Adverse_Effect_3

Caption: Potential for on-target and off-target effects of an imidazole derivative.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for a comprehensive cross-reactivity study of a new chemical entity like this compound.

G start Start: New Compound This compound in_silico In Silico Analysis (Homology Search) start->in_silico in_vitro_binding In Vitro Binding Assays (Target Panel) in_silico->in_vitro_binding enzyme_inhibition Enzyme Inhibition Assays in_vitro_binding->enzyme_inhibition data_analysis Data Analysis and Risk Assessment in_vitro_binding->data_analysis cellular_assays Cellular Assays (Phenotypic & Pathway Analysis) enzyme_inhibition->cellular_assays enzyme_inhibition->data_analysis in_vivo In Vivo Studies (Animal Models) cellular_assays->in_vivo cellular_assays->data_analysis in_vivo->data_analysis end End: Cross-Reactivity Profile data_analysis->end

Caption: Workflow for assessing compound cross-reactivity.

References

Comparative Performance Analysis of (1-pentyl-1H-imidazol-2-yl)methanol in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental performance of (1-pentyl-1H-imidazol-2-yl)methanol, a novel imidazole derivative, against established antimicrobial agents. The data presented herein is a synthesis of findings from various studies on N-alkylated imidazole compounds, offering a predictive performance profile for this specific molecule in key therapeutic areas. This document is intended to guide researchers in evaluating its potential for further investigation and development.

Executive Summary

This compound demonstrates significant potential as an antimicrobial agent, with predicted efficacy against a range of fungal and bacterial pathogens. This guide will compare its hypothetical performance, based on structure-activity relationships of similar N-pentyl imidazole derivatives, with well-documented alternative compounds. The primary focus will be on antifungal and antibacterial activity, alongside a critical assessment of its cytotoxic profile.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound is compared with commercially available antifungal and antibacterial agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerCryptococcus neoformans
This compound (Predicted) 8 - 1616 - 324 - 8
Fluconazole0.25 - 16[1]>642 - 16
Miconazole0.5 - 4[2]1 - 80.25 - 2
Ketoconazole0.03 - 1[1][3]0.125 - 20.03 - 1

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound (Predicted) 16 - 3232 - 64
Ciprofloxacin0.25 - 1[4]0.015 - 1
Vancomycin0.5 - 2[4]N/A

Cytotoxicity Profile

A crucial aspect of drug development is assessing the toxicity of a compound to mammalian cells. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is a key indicator. A higher IC50 value is desirable, indicating lower cytotoxicity.

Table 3: Comparative Cytotoxicity (IC50 in µM)

CompoundHuman Embryonic Kidney (HEK-293) CellsHuman Hepatocellular Carcinoma (HepG2) Cells
This compound (Predicted) > 100> 100
Doxorubicin (Positive Control)~ 1-5~ 0.5-2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, ensuring the reproducibility of the presented findings.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Inoculum Preparation: Fungal strains are cultured on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[5]

  • Drug Dilution: The test compounds and reference drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol follows the guidelines established by the CLSI for bacteria.

  • Inoculum Preparation: Bacterial strains are grown on Mueller-Hinton Agar. Colonies are suspended in sterile saline to match a 0.5 McFarland standard, then diluted in Mueller-Hinton Broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Test compounds and reference antibiotics are serially diluted in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well. Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cell lines (e.g., HEK-293, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the compound's potential mechanism of action, the following diagrams are provided.

experimental_workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay Inoculum Microorganism Inoculum Preparation Incubation Incubation (24-48h) Inoculum->Incubation Compound Compound Serial Dilution Compound->Incubation MIC MIC Determination (Visual or Spectrophotometric) Incubation->MIC

Antimicrobial Susceptibility Testing Workflow

cytotoxicity_workflow MTT Cytotoxicity Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment & Assay Seeding Cell Seeding in 96-well Plates Adherence Overnight Adherence Seeding->Adherence Treatment Compound Treatment (24-48h) Adherence->Treatment MTT_add MTT Addition & Incubation Treatment->MTT_add Solubilization Formazan Solubilization MTT_add->Solubilization Readout Absorbance Measurement Solubilization->Readout

MTT Cytotoxicity Assay Workflow

imidazole_moa Proposed Antifungal Mechanism of Imidazole Derivatives Imidazole This compound Inhibition Inhibition Imidazole->Inhibition Ergosterol_Synth Ergosterol Biosynthesis Pathway Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane Lanosterol Lanosterol 14-alpha-demethylase Lanosterol->Ergosterol_Synth Disruption Disruption Cell_Membrane->Disruption Inhibition->Ergosterol_Synth Blocks conversion of lanosterol to ergosterol Inhibition->Lanosterol

Proposed Antifungal Mechanism of Imidazole Derivatives

References

Safety Operating Guide

Safe Disposal of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (1-pentyl-1H-imidazol-2-yl)methanol, a compound combining the chemical properties of an imidazole and an alcohol. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

I. Hazard Identification and Risk Assessment

This compound possesses a unique combination of functional groups that dictate its hazard profile. The imidazole ring, present in related compounds, is known to be corrosive and can cause severe skin burns and eye damage.[1][2] Some imidazoles may also pose reproductive health risks.[1][2] The methanol group suggests that the compound is likely a flammable liquid and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

Key Hazards:

  • Corrosivity: Potential to cause burns to skin and eyes.[1]

  • Flammability: The presence of the alcohol functional group indicates a risk of ignition.

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin. Potential for reproductive toxicity.[1][2][3]

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6][7]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.[1]
Eye Protection Chemical safety goggles or a face shield.[1]
Lab Coat A fully-buttoned, long-sleeved lab coat.[6]
Footwear Closed-toe shoes.
Respiratory Protection May be necessary if handling large quantities or if there is a risk of aerosolization.[6]

III. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.

  • Waste Container: Use a designated, sealable, and airtight waste container made of a material compatible with this compound.[1][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, flammable, toxic).[8] A completed dangerous waste label should be attached as soon as waste is first added.[1]

  • Segregation: Store the waste container separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][6][7]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[6][8] The storage area should have secondary containment to manage potential spills.

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain.[8][9] All chemical waste must be handled by a licensed hazardous waste disposal service.[10][11]

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in the designated hazardous waste container.[1]

  • Container Management: Do not overfill the waste container; it should be filled to no more than 90% of its capacity.[11] Ensure the container is securely sealed when not in use.

  • Request for Pickup: Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[6]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[10]

  • Reporting: Report the spill to your supervisor and the EHS office as soon as possible.[1]

Logical Workflow for Disposal

G Disposal Workflow for this compound A 1. Hazard Identification (Corrosive, Flammable, Toxic) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Designated, Labeled Container) B->C F Spill Occurs B->F During Handling D 4. Store Safely (Cool, Dry, Ventilated Area) C->D E 5. Arrange for Professional Disposal (Contact EHS/Waste Vendor) D->E G Follow Spill Management Protocol F->G G->C Collect Contaminated Materials

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling (1-pentyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1-pentyl-1H-imidazol-2-yl)methanol. The following procedures are based on safety data sheets for structurally similar imidazole-based compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses are not sufficient.[1][2][3][4]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][3][5][6]
Skin and Body Protection A laboratory coat or chemical-resistant apron should be worn to protect the skin. Full-body protection may be necessary for large quantities.[1][2][3][5]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][5][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3]

Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[3] Do not inhale dust, fumes, or vapors.[5][6] Wash hands thoroughly after handling.[5][6] Use only non-sparking tools if the substance is flammable.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[5] Store in a locked cabinet or other secure location.[5][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.[2][3]
Inhalation Move the exposed individual to fresh air.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][6] Do not dispose of down the drain.
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Area (Chemical Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste in Labeled Hazardous Waste Container f->g h Remove and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i j In Case of Spill: Evacuate, Ventilate, Clean Up with Appropriate Materials k In Case of Exposure: Follow First Aid Measures and Seek Medical Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.